molecular formula C4H5FN2O3 B142251 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- CAS No. 37103-91-6

2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-

Cat. No.: B142251
CAS No.: 37103-91-6
M. Wt: 148.09 g/mol
InChI Key: AWONXBGDFDRWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, also known as 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, is a useful research compound. Its molecular formula is C4H5FN2O3 and its molecular weight is 148.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONXBGDFDRWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(NC(=O)NC1=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958273
Record name 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37103-91-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037103916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37103-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-4,5-dihydropyrimidine-2,4,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Metabolic Fate of 5-Fluorouracil: The Role of 5-Fluorodihydro-6-hydroxy-pyrimidinedione in the Catabolic Cascade

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of 5-Fluorouracil

For over six decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy, widely employed against a range of solid tumors, including those of the colon, breast, and gastrointestinal tract.[1] Its efficacy, however, is intrinsically linked to a complex and highly variable intracellular metabolism that dictates both its cytotoxic potency and its potential for severe, life-threatening toxicity.[2] 5-FU itself is a prodrug, meaning it is inactive upon administration and requires conversion into several active metabolites to exert its therapeutic effect.[1] Concurrently, the vast majority of an administered 5-FU dose—typically over 80%—is rapidly channeled into a catabolic (breakdown) pathway, rendering it inactive.[1][3][4]

This guide delves into the core mechanisms governing 5-FU's fate within the cell, with a specific focus on the often-overlooked catabolic pathway. We will explore the transient intermediates of this detoxification process, including the pivotal, short-lived molecule 5-fluorodihydro-6-hydroxy-pyrimidinedione , and illuminate how this metabolic route is a critical determinant of patient safety and clinical outcomes. Understanding this pathway is not merely an academic exercise; it is fundamental to personalizing fluoropyrimidine therapy and mitigating adverse reactions.

The Metabolic Crossroads: Anabolism vs. Catabolism

Upon entering a cell, 5-FU stands at a metabolic crossroads, where its destiny is determined by the balance of two opposing enzymatic pathways:

  • The Anabolic (Activation) Pathway: A smaller fraction of 5-FU is converted into cytotoxic fluoronucleotides. This pathway is responsible for the drug's anticancer effects.

  • The Catabolic (Inactivation) Pathway: The majority of 5-FU is degraded into inactive, excretable metabolites. This pathway is a detoxification mechanism, and its efficiency is the primary factor influencing 5-FU-related toxicity.

The "mechanism of action" of 5-fluorodihydro-6-hydroxy-pyrimidinedione is not one of a drug targeting a specific receptor or enzyme to elicit a therapeutic response. Instead, its significance lies in its fleeting existence as a substrate within the catabolic cascade that deactivates 5-FU.

The Anabolic Pathway: Forging the Cytotoxic Arsenal

To appreciate the importance of catabolism, one must first understand the mechanism of activation. 5-FU is converted into three key active metabolites through several enzymatic steps:

  • Fluorodeoxyuridine Monophosphate (FdUMP): This is the primary mediator of 5-FU's cytotoxic action. FdUMP inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis.[3][5] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP depletes the cellular pool of thymidine, leading to "thymineless death."[5]

  • Fluorouridine Triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.

  • Fluorodeoxyuridine Triphosphate (FdUTP): This metabolite can be mistakenly incorporated into DNA, leading to DNA damage and instability.[3]

The enzymes responsible for these conversions include orotate phosphoribosyltransferase (OPRT), thymidine phosphorylase (TP), and various kinases.[5][6][7]

The Catabolic Pathway: A Journey of Detoxification

The catabolism of 5-FU is a three-step enzymatic process that mirrors the body's natural pathway for breaking down the pyrimidines uracil and thymine.[8][9][10] This pathway is primarily active in the liver.[11]

Step 1: The Rate-Limiting Reaction Catalyzed by Dihydropyrimidine Dehydrogenase (DPD)

The initial and rate-limiting step in 5-FU catabolism is the reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU) .[1][3][12] This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) , encoded by the DPYD gene.[12][13]

  • Causality: DPD's role as the rate-limiting enzyme makes it the primary controller of 5-FU's half-life and systemic exposure.[2] High DPD activity leads to rapid drug clearance and potentially reduced efficacy, whereas low or deficient DPD activity causes the accumulation of 5-FU, leading to severe toxicity.[14][15]

Step 2: Ring Opening by Dihydropyrimidinase (DPYS)

DHFU is then acted upon by the enzyme dihydropyrimidinase (DPYS) . This enzyme catalyzes the hydrolytic opening of the pyrimidine ring. It is within this step that the transient intermediate, 5-fluorodihydro-6-hydroxy-pyrimidinedione , is formed. This molecule represents a hydrated, unstable intermediate that is quickly converted to α-fluoro-β-ureidopropionic acid (FUPA) .[3]

  • Mechanistic Insight: The "action" of 5-fluorodihydro-6-hydroxy-pyrimidinedione is to serve as an immediate substrate for the completion of the ring-opening reaction. Its formation is an essential transitional state in the conversion of the stable DHFU ring structure into the linear FUPA molecule.

Step 3: Final Cleavage by Beta-Ureidopropionase (UPB1)

The final step involves the enzyme beta-ureidopropionase (UPB1) , which cleaves FUPA to produce the final, inactive, and readily excretable metabolites: ammonia, carbon dioxide, and α-fluoro-β-alanine (FBAL) .[3] Approximately 60-90% of the initially administered 5-FU is eventually excreted in the urine as FBAL.[6]

Visualization of 5-FU Metabolism

The following diagram illustrates the competing anabolic and catabolic pathways of 5-Fluorouracil.

G cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Inactivation) FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT FUDR FUDR FU->FUDR TP FU_cat 5-Fluorouracil (5-FU) FUDP FUDP FUMP->FUDP FUTP FUTP (Incorporated into RNA) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase (Inhibition) FdUMP->TS Inhibits DNA Synthesis FdUTP FdUTP (Incorporated into DNA) FdUDP->FdUTP DHFU 5,6-Dihydro-5-fluorouracil (DHFU) FU_cat->DHFU DPD (Rate-Limiting) Intermediate 5-fluorodihydro-6-hydroxy- pirimidinedione (Transient Intermediate) DHFU->Intermediate DPYS FUPA α-fluoro-β-ureidopropionic acid (FUPA) Intermediate->FUPA FBAL α-fluoro-β-alanine (FBAL) (Excreted) FUPA->FBAL UPB1

Caption: Competing metabolic pathways of 5-Fluorouracil (5-FU).

Clinical Significance: The Impact of DPD Deficiency

The authoritative grounding for personalizing 5-FU therapy lies in understanding genetic variations in the DPYD gene.[16] A significant portion of the population (estimated at 3-5%) has partial DPD deficiency due to genetic polymorphisms, while a smaller number have a complete deficiency.[15]

Patients with reduced DPD activity are unable to efficiently catabolize 5-FU.[15] This leads to a prolonged drug half-life and the shunting of more 5-FU into the anabolic pathway, resulting in the overproduction of cytotoxic metabolites. The consequences are severe and often life-threatening toxicities, including:

  • Severe diarrhea and mucositis

  • Myelosuppression (pancytopenia)

  • Neurotoxicity

  • Hand-foot syndrome

Up to 30% of patients receiving 5-FU experience severe toxicity, with a mortality rate of approximately 1%, both of which are closely linked to DPD deficiency.[17] This has led regulatory bodies and clinical consortiums to recommend or mandate pre-treatment screening for DPYD gene variants to identify at-risk patients.[13]

Enzyme Gene Pathway Function Clinical Implication of Deficiency/Low Activity
Dihydropyrimidine Dehydrogenase (DPD) DPYDCatabolicRate-limiting conversion of 5-FU to inactive DHFU.[3][12]Increased risk of severe, life-threatening 5-FU toxicity.[15][17]
Dihydropyrimidinase (DPYS) DPYSCatabolicOpens the DHFU ring to form FUPA.[3]Can contribute to 5-FU toxicity, though less common than DPD deficiency.[3]
Beta-Ureidopropionase (UPB1) UPB1CatabolicConverts FUPA to the final inactive metabolite FBAL.[3]Role in toxicity is less well-defined but part of the core pathway.
Orotate Phosphoribosyltransferase (OPRT) UMPSAnabolicDirectly converts 5-FU to the active metabolite FUMP.[5][6][18]High levels in tumors may correlate with better response to 5-FU.
Thymidylate Synthase (TS) TYMSAnabolic TargetThe primary target of the active metabolite FdUMP.[3]High levels in tumors can confer resistance to 5-FU.[17]

Experimental Protocol: DPD Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

To ensure patient safety, assessing DPD activity is a self-validating system before initiating 5-FU therapy. This can be done via genotyping or a functional enzyme assay. Below is a generalized protocol for a radioisotopic DPD assay.

Principle: This assay measures the rate of conversion of radiolabeled 5-FU to DHFU in a cell lysate. The substrate and product are separated by HPLC, and the radioactivity in each fraction is quantified.

Methodology:

  • PBMC Isolation:

    • Collect whole blood in heparinized tubes.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

    • Count cells and assess viability (e.g., via trypan blue exclusion).

  • Lysate Preparation:

    • Resuspend a known number of cells (e.g., 5 x 10^6) in a lysis buffer (e.g., potassium phosphate buffer with protease inhibitors).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic fraction) and determine its protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer

      • NADPH (cofactor)

      • Radiolabeled [¹⁴C]-5-FU (substrate)

    • Initiate the reaction by adding a specific amount of cell lysate protein (e.g., 100 µg).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate proteins.

  • Analysis by HPLC:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Inject a known volume of the supernatant onto a reverse-phase HPLC system.

    • Separate 5-FU and DHFU using an appropriate mobile phase gradient.

    • Collect fractions corresponding to the elution times of 5-FU and DHFU standards.

  • Quantification and Calculation:

    • Measure the radioactivity in the collected fractions using a liquid scintillation counter.

    • Calculate the amount of DHFU formed.

    • Express DPD activity as nmol of DHFU formed per mg of protein per hour.

Experimental Workflow Diagram

G A 1. Isolate PBMCs from Whole Blood B 2. Prepare Cell Lysate (Sonication/Freeze-Thaw) A->B C 3. Quantify Protein (Bradford Assay) B->C D 4. Set up Enzymatic Reaction (Lysate + [14C]-5-FU + NADPH) C->D E 5. Incubate at 37°C D->E F 6. Terminate Reaction (Acid Precipitation) E->F G 7. Separate Metabolites (HPLC) F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Calculate DPD Activity (nmol/mg/hr) H->I

Caption: Workflow for a DPD functional enzyme assay.

Conclusion

While the active metabolites of 5-fluorouracil are responsible for its therapeutic effects, the catabolic pathway is the dominant driver of its pharmacokinetics and the primary determinant of its toxicity profile. The molecule 5-fluorodihydro-6-hydroxy-pyrimidinedione , though not a household name in pharmacology, represents a critical, albeit transient, step in the detoxification cascade that deactivates this potent drug. Its formation and subsequent conversion are integral to a pathway governed by the rate-limiting enzyme DPD. As oncology moves further into the era of personalized medicine, a deep, mechanistic understanding of this catabolic pathway is not just beneficial—it is essential for ensuring patient safety and optimizing the therapeutic index of one of cancer's most enduring treatments.

References

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Iimori, M., & Yoshisue, K. (2017). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI. Retrieved from [Link]

  • Cancer Research UK. (n.d.). DPD deficiency. Retrieved from [Link]

  • Metabolic Support UK. (n.d.). Dihydropyrimidine Dehydrogenase Deficiency. Retrieved from [Link]

  • Al-Shamsi, H. O., et al. (2024). Long-Term Outcomes of 5-Fluorouracil-Related Early-Onset Toxicities: A Retrospective Cohort Study. MDPI. Retrieved from [Link]

  • Peters, G. J., et al. (1986). Sensitivity of Human, Murine, and Rat Cells to 5-Fluorouracil and 5′-Deoxy-5-fluorouridine in Relation to Drug-metabolizing Enzymes. AACR Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of the 5-fluorouracil (5-FU). [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of fluoropyrimidines. [Image]. Retrieved from [Link]

  • Koukouris, A., et al. (2015). Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice. Anticancer Research. Retrieved from [Link]

  • CancerNetwork. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Retrieved from [Link]

  • ResearchGate. (n.d.). Catabolic pathway of 5-fluorouracil (5-FU). [Image]. Retrieved from [Link]

  • ChemBK. (2024). 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

  • Nakajima, Y., et al. (2018). Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. OncoTargets and Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6-dihydropyrimidopyrimidines based on a cascade 3-component reaction. [Image]. Retrieved from [Link]

  • Ali, S., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropyrimidine dehydrogenase (NADP+). Retrieved from [Link]

  • McLeod, H. L., et al. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine. Retrieved from [Link]

  • Wang, C., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology. Retrieved from [Link]

  • Soong, R., et al. (2000). A previously undescribed pathway for pyrimidine catabolism. PNAS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6-dihydropyrimidine-2(1H)-thione analogues. [Image]. Retrieved from [Link]

  • Cambridge University Hospitals. (n.d.). What is a DPYD (dihydropyrimidine dehydrogenase) test and why do I need it?. Retrieved from [Link]

  • Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]

  • ARUP Consult. (2025). Dihydropyrimidine Dehydrogenase (DPYD). Retrieved from [Link]

  • Catalyst University. (2017). Uracil Catabolism to Beta-Alanine. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Catabolic pathway for metabolism of uracil (X=H), thymine (X=CH3), and 5-F-Uracil (X=F). [Image]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Fluoro-5,6-dihydrouracil (CAS 37103-91-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoro-5,6-dihydrouracil (CAS 37103-91-6), a key metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). Understanding the spectroscopic properties of this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new therapeutic agents. This guide will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation and quantification of this important molecule.

Chemical Identity and Structure

CAS Number: 37103-91-6 Chemical Name: 5-Fluoro-5,6-dihydrouracil Synonyms: 5-Fluorodihydrouracil, DHFU, 5-FUH2 Molecular Formula: C₄H₅FN₂O₂ Molecular Weight: 132.09 g/mol

The structure of 5-Fluoro-5,6-dihydrouracil is characterized by a saturated pyrimidine ring, a fluorine atom at the 5-position, and two carbonyl groups. This structure is a result of the in-vivo reduction of the C5-C6 double bond of 5-Fluorouracil by the enzyme dihydropyrimidine dehydrogenase (DPD).[1]

Chemical Structure of 5-Fluoro-5,6-dihydrouracil

Spectroscopic Data Acquisition Workflow

The structural confirmation and quantification of 5-Fluoro-5,6-dihydrouracil relies on a synergistic application of various spectroscopic techniques. The general workflow for obtaining and interpreting the necessary data is outlined below.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Elucidation Sample_Prep Sample Preparation (Dissolution, Purification) NMR_Acq NMR Spectroscopy (1H, 13C, 19F) Sample_Prep->NMR_Acq IR_Acq IR Spectroscopy (ATR-FTIR) Sample_Prep->IR_Acq MS_Acq Mass Spectrometry (LC-MS/MS) Sample_Prep->MS_Acq NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR_Acq->IR_Data MS_Data MS Data Analysis (m/z, Fragmentation) MS_Acq->MS_Data Structure Confirmed Structure of 5-Fluoro-5,6-dihydrouracil NMR_Data->Structure IR_Data->Structure MS_Data->Structure Mass_Spec_Fragmentation Parent [M+H]⁺ m/z 133.04 Fragment1 Loss of HNCO [M+H-43]⁺ m/z 90.00 Parent->Fragment1 - HNCO Fragment2 Loss of H₂O [M+H-18]⁺ m/z 115.04 Parent->Fragment2 - H₂O

Sources

A Deep Dive into the Thermodynamic Landscape of 5-Fluorodihydro-6-hydroxy-pyrimidinedione: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Thermodynamic Profile of a Key 5-Fluorouracil Metabolite

In the realm of pharmaceutical sciences, a comprehensive understanding of a molecule's thermodynamic properties is not merely an academic exercise; it is a cornerstone of rational drug development. This guide provides an in-depth technical exploration of the thermodynamic characteristics of 5-fluorodihydro-6-hydroxy-pyrimidinedione, a critical, yet often under-characterized, hydrated derivative of the widely used antineoplastic agent, 5-fluorouracil (5-FU). As the primary degradation product of 5-FU in alkaline solutions, the stability and solubility of this dihydropyrimidine derivative directly impact the shelf-life, formulation strategies, and ultimately, the clinical efficacy and safety of 5-FU-based therapies.[1]

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for both understanding and experimentally determining the key thermodynamic parameters of this molecule. By synthesizing established analytical techniques with field-proven insights, we will explore the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Physicochemical Identity and Significance

5-Fluorodihydro-6-hydroxy-pyrimidinedione (CAS 37103-91-6) is a solid, pale beige to light brown compound with a molecular weight of 148.09 g/mol .[2] Its fundamental properties are summarized in the table below. The significance of this molecule lies in its role as a key intermediate in the degradation pathway of 5-FU, a cornerstone of many chemotherapy regimens.[1][3] The hydration of the C5-C6 double bond of 5-FU leads to the formation of this compound, a reaction that is particularly relevant in aqueous formulations.[1] Understanding the thermodynamics of this process and the properties of the resulting dihydropyrimidine is paramount for controlling the stability of 5-FU solutions.

PropertyValueSource
Molecular FormulaC4H5FN2O3[2]
Molecular Weight148.09 g/mol [2]
Melting Point>130°C (with decomposition)[2]
Density (Predicted)1.63 ± 0.1 g/cm³[2]
pKa (Predicted)8.76 ± 0.60[2]
SolubilitySparingly soluble in DMSO, slightly soluble in Methanol[2]

Thermal Stability and Phase Behavior: A Calorimetric Approach

The thermal stability of a pharmaceutical compound is a critical parameter that influences its storage, handling, and formulation. For 5-fluorodihydro-6-hydroxy-pyrimidinedione, which is known to decompose at elevated temperatures, a thorough thermal analysis is essential.

Experimental Determination of Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and complementary techniques for characterizing the thermal behavior of materials.[4][5][6]

2.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining melting point, enthalpy of fusion, and identifying any phase transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 5-fluorodihydro-6-hydroxy-pyrimidinedione into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a sub-ambient temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point (e.g., 200°C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition. The onset temperature of the melting peak provides the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.

2.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is crucial for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 5-fluorodihydro-6-hydroxy-pyrimidinedione into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the system at ambient temperature.

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature where complete decomposition is expected (e.g., 300°C).

    • Maintain a controlled atmosphere (e.g., nitrogen) during the analysis.

  • Data Analysis: The TGA curve will show a step-wise decrease in mass, indicating the temperature range of decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.

Interpretation and Causality

The decomposition of 5-fluorodihydro-6-hydroxy-pyrimidinedione above 130°C suggests a limitation for high-temperature processing methods like melt granulation.[2] The specific decomposition pathway can be further investigated by analyzing the evolved gases from the TGA using techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR). Understanding the kinetics of decomposition, which can be determined from TGA data at different heating rates, is crucial for predicting the shelf-life of formulations.[4]

G cluster_thermal Thermal Analysis Workflow Sample 5-Fluorodihydro-6-hydroxy-pyrimidinedione Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Data Thermograms DSC->Data TGA->Data Analysis Data Analysis Data->Analysis Properties Melting Point Decomposition Temperature Enthalpy of Fusion Analysis->Properties

Caption: Workflow for Thermal Analysis.

Solubility and Dissolution Thermodynamics

Solubility is a fundamental thermodynamic property that dictates the bioavailability of orally administered drugs and the concentration of active pharmaceutical ingredients in liquid formulations. Given the sparing solubility of 5-fluorodihydro-6-hydroxy-pyrimidinedione, a detailed understanding of its solubility behavior is critical.[2]

Experimental Determination of Solubility

The solubility of a compound can be determined using various methods. The polythermal method, which involves measuring solubility at different temperatures, is particularly useful for understanding the thermodynamics of dissolution.[7][8]

Experimental Protocol: Polythermal Solubility Measurement

  • System Preparation: Prepare saturated solutions of 5-fluorodihydro-6-hydroxy-pyrimidinedione in various solvents (e.g., water, ethanol, phosphate buffers of different pH) at a range of temperatures (e.g., 278 K to 318 K).

  • Equilibration: Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant and determine its concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T).

Thermodynamic Parameters of Dissolution

The data obtained from the polythermal solubility studies can be used to calculate key thermodynamic parameters of dissolution, including the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution using the van't Hoff equation.

The relationship between solubility and temperature allows for the calculation of the apparent standard enthalpy of solution. A positive ΔH°sol indicates that the dissolution process is endothermic, and solubility will increase with temperature. Conversely, a negative ΔH°sol signifies an exothermic process where solubility decreases with increasing temperature. The Gibbs free energy of solution provides insight into the spontaneity of the dissolution process, while the entropy of solution reflects the change in disorder of the system upon dissolution.

Computational Prediction of Solubility

In addition to experimental methods, computational models can provide valuable predictions of solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamic cycle-based calculations can offer initial estimates and guide experimental design.[9][10]

G cluster_solubility Solubility and Dissolution Thermodynamics Exp Experimental Solubility (Polythermal Method) Data Solubility Data (x vs. T) Exp->Data Comp Computational Solubility Prediction Comp->Data VantHoff van't Hoff Analysis Data->VantHoff Thermo ΔG°sol, ΔH°sol, ΔS°sol VantHoff->Thermo

Caption: Determination of Dissolution Thermodynamics.

Chemical Stability and Degradation Kinetics

As a degradation product of 5-FU, the chemical stability of 5-fluorodihydro-6-hydroxy-pyrimidinedione itself is of great interest. Its formation represents a loss of the active drug, and its own subsequent degradation could lead to other, potentially reactive, species.

Degradation Pathways

The primary degradation pathway of 5-FU in alkaline solutions involves the hydration of the C5-C6 double bond to form 5-fluorodihydro-6-hydroxy-pyrimidinedione.[1] This dihydropyrimidine can then undergo further degradation, including ring-opening reactions. Understanding the kinetics of these reactions is crucial for predicting the stability of 5-FU formulations.

G cluster_degradation 5-FU Degradation Pathway FU 5-Fluorouracil Intermediate 5-Fluorodihydro-6-hydroxy- pyrimidinedione FU->Intermediate Hydration (Alkaline pH) Products Ring-Opened Products Intermediate->Products Further Degradation

Caption: Simplified 5-FU Degradation Pathway.

Experimental Protocol for Stability Studies

Isothermal stability studies are performed to determine the rate of degradation under specific conditions.

Experimental Protocol: Isothermal Stability Study

  • Sample Preparation: Prepare solutions of 5-fluorodihydro-6-hydroxy-pyrimidinedione at a known concentration in buffers of different pH values (e.g., pH 5, 7.4, 9).

  • Incubation: Store the solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C) in the dark.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots and analyze the concentration of the parent compound and any major degradation products using a stability-indicating HPLC method.

  • Kinetic Analysis: Plot the concentration of 5-fluorodihydro-6-hydroxy-pyrimidinedione versus time to determine the order of the degradation reaction and the rate constant (k) at each temperature.

  • Arrhenius Analysis: Plot the natural logarithm of the rate constants (ln k) versus the reciprocal of the absolute temperature (1/T) to determine the activation energy (Ea) for the degradation process.

Computational Thermodynamics: A Predictive Approach

In the absence of extensive experimental data, computational methods can provide valuable insights into the thermodynamic properties of molecules.

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the gas-phase enthalpy of formation, entropy, and Gibbs free energy of 5-fluorodihydro-6-hydroxy-pyrimidinedione.[11] These calculations provide a theoretical foundation for understanding the molecule's intrinsic stability.

Solvation Models

By combining gas-phase calculations with a continuum solvation model (e.g., Polarizable Continuum Model - PCM), it is possible to estimate the thermodynamic properties of the molecule in solution. This approach can be used to predict the relative stability of different tautomers or conformers in various solvents.

Conclusion: A Holistic View of Thermodynamic Properties

The thermodynamic properties of 5-fluorodihydro-6-hydroxy-pyrimidinedione are intrinsically linked to the stability, formulation, and clinical performance of its parent drug, 5-fluorouracil. This guide has outlined a multi-faceted approach, combining established experimental techniques with predictive computational methods, to build a comprehensive thermodynamic profile of this key metabolite. By understanding its thermal stability, solubility, and degradation kinetics, researchers and drug development professionals can make more informed decisions, leading to the development of more robust and efficacious 5-FU-based therapies. A thorough characterization of this dihydropyrimidine derivative is not just a matter of due diligence; it is a scientific imperative for ensuring the quality and reliability of a vital anticancer agent.

References

  • 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione - ChemBK. (2024-04-09). Retrieved January 23, 2026, from [Link]

  • Thermal analysis of some novel pyrimidine derivatives - ResearchGate. (2025-08-10). Retrieved January 23, 2026, from [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy | Request PDF - ResearchGate. (2025-08-06). Retrieved January 23, 2026, from [Link]

  • Uracil and 5-fluorouracil degradation pathway. Uracil and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Thermal Stability Studies of 5-fluorouracil Using Diffuse Reflectance Infrared Spectroscopy. (n.d.). Retrieved January 23, 2026, from [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One - The Review of Diabetic Studies. (n.d.). Retrieved January 23, 2026, from [Link]

  • Integrated Master in Bioengineering Degradation of 5-Fluorouracil in waters - Sigarra. (n.d.). Retrieved January 23, 2026, from [Link]

  • Solubility study of 5-FU at 37 °C. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma - MDPI. (2023-07-11). Retrieved January 23, 2026, from [Link]

  • Low-Temperature Thermodynamic Properties of Pyrimidine Bases: Thymine and Uracil | Request PDF - ResearchGate. (2025-09-12). Retrieved January 23, 2026, from [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • constant pressure flame calorimetry - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 23, 2026, from [Link]

  • Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) 5-Fluorouracil – Characteristics and Analytical Determination - ResearchGate. (2025-08-10). Retrieved January 23, 2026, from [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023-11-07). Retrieved January 23, 2026, from [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC - PubMed Central. (2019-10-31). Retrieved January 23, 2026, from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Combustion calorimetry with fluorine: constant pressure flame calorimetry - Page 2 - Journal of Research of NIST and Predecessor Publications - NIST Digital Archives. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Kinetics of 5-fluorouracil degradation by heterogenous TiO2 photocatalysis. (2016-11-02). Retrieved January 23, 2026, from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH. (2020-07-29). Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Fluorodihydro-6-hydroxy-pyrimidinedione

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione, a significant metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The protocol herein details a reproducible method for the stereoselective hydration of the C5-C6 double bond of 5-fluorouracil under controlled alkaline conditions. This application note is designed to equip researchers with the necessary knowledge to successfully synthesize, isolate, and characterize this important pyrimidine derivative.

Introduction: The Significance of 5-Fluorodihydro-6-hydroxy-pyrimidinedione

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily functioning as a thymidylate synthase inhibitor to disrupt DNA synthesis in rapidly dividing cancer cells[1][2]. The metabolic fate of 5-FU is of critical importance in understanding both its efficacy and its toxicity profile. One of the initial and pivotal steps in the catabolism of 5-FU is its conversion to 5,6-dihydro-5-fluorouracil (5-FDHU) by the enzyme dihydropyrimidine dehydrogenase (DPD)[3][4][5]. Subsequently, the hydration of 5-FU can lead to the formation of 5-fluorodihydro-6-hydroxy-pyrimidinedione, also known as 5,6-dihydro-5-fluoro-6-hydroxyuracil.

Understanding the synthesis and stability of this hydrated derivative is crucial for several reasons:

  • Pharmacokinetics and Drug Metabolism: Studying the formation and degradation of 5-fluorodihydro-6-hydroxy-pyrimidinedione provides insights into the metabolic pathways of 5-FU, which can vary significantly among patients[6].

  • Toxicity Studies: The metabolites of 5-FU, including its degradation products, can contribute to the overall toxicity profile of the drug. For instance, subsequent breakdown products like fluoroacetaldehyde are known to be cardiotoxic[7][8].

  • Prodrug Development: The synthesis of derivatives of 5-FU, such as 1-(5'-fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, is an area of active research for developing prodrugs with altered activation mechanisms or improved targeting[9].

This guide provides a detailed protocol for the chemical synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione via the alkaline hydrolysis of 5-fluorouracil.

Principle of Synthesis: Stereoselective Hydration

The synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione is achieved through the stereoselective hydration of the C5-C6 double bond of 5-fluorouracil. This reaction is facilitated under alkaline conditions, where hydroxide ions act as a nucleophile, attacking the electron-deficient double bond of the pyrimidine ring. The presence of the electronegative fluorine atom at the C5 position further polarizes the double bond, making it susceptible to nucleophilic attack.

The reaction proceeds as the first stage of 5-FU degradation in aqueous sodium hydroxide (NaOH) solutions[7][8]. The process is stereoselective, with the cis stereoisomer being the predominant product relative to the trans isomer[7][8]. It is imperative to control the reaction conditions, as the product is an intermediate that can undergo further degradation through defluorination or ring cleavage[7][8].

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluorouracil (5-FU)≥99%Sigma-AldrichOr equivalent
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificOr equivalent
Deionized WaterType IMilliporeOr equivalent
Hydrochloric Acid (HCl)37%, ACS Reagent GradeVWRFor neutralization
Ethyl AcetateHPLC GradeSigma-AldrichFor extraction
Anhydrous Sodium SulfateACS Reagent GradeFisher ScientificFor drying
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a diode array detector for reaction monitoring and product analysis[3].

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation.

  • Mass Spectrometer (MS) for molecular weight confirmation.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 5-FU in Deionized Water add_naoh Add NaOH solution dropwise start->add_naoh Transfer to reaction flask stir Stir at controlled temperature add_naoh->stir monitor Monitor reaction by HPLC stir->monitor neutralize Neutralize with HCl monitor->neutralize Upon completion extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography (if needed) evaporate->purify analyze Characterize by NMR and MS purify->analyze end Isolated Product analyze->end

Caption: Workflow for the synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione.

Step-by-Step Procedure
  • Preparation of Reactants:

    • In a 100 mL round-bottom flask, dissolve 1.30 g (10 mmol) of 5-fluorouracil in 50 mL of deionized water with gentle stirring.

    • Prepare a 1 M solution of sodium hydroxide by dissolving 0.40 g (10 mmol) of NaOH in 10 mL of deionized water.

  • Reaction:

    • Cool the 5-fluorouracil solution to 0-5 °C using an ice bath.

    • Slowly add the 1 M NaOH solution dropwise to the 5-FU solution over a period of 15 minutes while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC. The disappearance of the 5-FU peak and the appearance of a new, more polar product peak will indicate the progress of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by HPLC), cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution to pH 7 by the dropwise addition of 1 M HCl. Monitor the pH closely.

    • Transfer the neutralized solution to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) if necessary.

    • The structure of the purified 5-fluorodihydro-6-hydroxy-pyrimidinedione should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety Precautions

  • 5-Fluorouracil is a cytotoxic agent and should be handled with extreme care in a well-ventilated fume hood.[10][11][12][13]

  • Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

  • Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate care.

  • Avoid inhalation of dust and vapors.

  • In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[13]

Characterization Data (Expected)

  • ¹⁹F NMR: The presence of a fluorine atom will give a characteristic signal.

  • ¹H and ¹³C NMR: The spectra will confirm the dihydropyrimidine structure and the presence of the hydroxyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 5-fluorodihydro-6-hydroxy-pyrimidinedione (C₄H₅FN₂O₃, MW: 148.09 g/mol ) should be observed.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and monitor by HPLC.
Degradation of productEnsure the reaction temperature is controlled and avoid prolonged reaction times after completion.
Impure ProductIncomplete extractionPerform additional extractions with ethyl acetate.
Inefficient purificationOptimize the eluent system for column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione from 5-fluorouracil. By carefully controlling the reaction conditions, researchers can effectively synthesize this important metabolite for further studies in drug metabolism, toxicology, and medicinal chemistry. The provided workflow and safety guidelines ensure a reproducible and safe experimental process.

References

  • Guedon, A., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 99, 116-126. Available at: [Link]

  • Bocci, G., et al. (2000). Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling. Clinical Cancer Research, 6(1), 221-228. Available at: [Link]

  • Nishimoto, S., et al. (1985). 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, a novel N(1)-C(5)-linked dimer that releases 5-fluorouracil by radiation activation under hypoxic conditions. Journal of Medicinal Chemistry, 28(11), 1696-1702. Available at: [Link]

  • DNAmod. 5,6-dihydrouracil. Available at: [Link]

  • PubChem. 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. Available at: [Link]

  • ResearchGate. Synthesis of 5,6‐dihydropyrimidopyrimidines based on a cascade 3‐component reaction. Available at: [Link]

  • National Institutes of Health. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil. Available at: [Link]

  • Cleveland Clinic. Fluorouracil (5-FU): How to Apply & Side Effects. Available at: [Link]

  • Google Patents. CN104447576A - Method for preparing 5-fluorouracil.
  • Mayo Clinic. Fluorouracil (Topical Route) - Side effects & dosage. Available at: [Link]

  • Bentham Science. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available at: [Link]

  • ResearchGate. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Available at: [Link]

  • ResearchGate. Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions. Available at: [Link]

  • Revue Roumaine de Chimie. High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. Available at: [Link]

  • ResearchGate. (PDF) 5-Fluorouracil – Characteristics and Analytical Determination. Available at: [Link]

  • DermNet. Fluorouracil (5-FU): Drug Information. Available at: [Link]

  • MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Available at: [Link]

  • Sigarra U.Porto. Integrated Master in Bioengineering Degradation of 5-Fluorouracil in waters. Available at: [Link]

  • TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Available at: [Link]

  • National Center for Biotechnology Information. Fluorouracil. Available at: [Link]

  • PLOS One. Degradation Rate of 5-Fluorouracil in Metastatic Colorectal Cancer: A New Predictive Outcome Biomarker? Available at: [Link]

  • CONICET. Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Available at: [Link]

  • Google Patents. US3682917A - Method for producing 5-fluorouracil.
  • ResearchGate. Modes of action of 5-fluorouracil (5-FU) and the deoxyuridine... Available at: [Link]

  • Mid-County Dermatology. 5-Fluorouracil Treatment. Available at: [Link]

  • National Institutes of Health. Preparation of 5-fluorouracil nanoparticles by supercritical antisolvents for pulmonary delivery. Available at: [Link]

  • ChemBK. 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

  • Clinical Pharmacogenetics Implementation Consortium. Fluoropyrimidine Pathway, Pharmacokinetics. Available at: [Link]

  • Biology Stack Exchange. 5,6-dihydrouracil and 5,6-dihydroxyuracil - how they arise in DNA? Available at: [Link]

  • National Institutes of Health. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Available at: [Link]

Sources

Topic: Analytical Methods for the Detection of 5-Fluorodihydro-6-hydroxy-pyrimidinedione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction and Scientific Background

The Analyte: Clarifying the Nomenclature of 5-FU Metabolites

The compound "5-fluorodihydro-6-hydroxy-pyrimidinedione" represents a hydrated form of a critical metabolite of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). In the field of clinical pharmacokinetics, this and related catabolites are products of the primary metabolic pathway of 5-FU. This pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).

The most commonly referenced and quantified metabolite in this initial step is 5,6-dihydro-5-fluorouracil (abbreviated as DHFU or 5-FUH₂ ). The nomenclature "5-fluorodihydro-6-hydroxy-pyrimidinedione" is not standard in literature but chemically describes a plausible intermediate or tautomeric form in the hydration and ring-opening of DHFU. For the purpose of this guide, the analytical strategies discussed will focus on the well-documented methods for DHFU, as the principles of detection and quantification are directly applicable.

Clinical Significance and the Rationale for Monitoring

5-Fluorouracil is a cornerstone of treatment for various solid tumors, including colorectal and breast cancers.[1] However, its administration is associated with a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[2] The majority of a 5-FU dose (over 80%) is catabolized by DPD, making this enzyme's activity a critical determinant of drug clearance and exposure.

Patients with reduced or deficient DPD activity are at high risk of severe, sometimes lethal, toxicity due to impaired clearance of 5-FU.[3] Therefore, monitoring 5-FU and its major catabolite, DHFU, serves two primary purposes:

  • Therapeutic Drug Monitoring (TDM): Adjusting 5-FU dosage to maintain plasma concentrations within the therapeutic window, thereby maximizing efficacy while minimizing toxicity.[1][4][5]

  • DPD Deficiency Phenotyping: Assessing the metabolic ratio of DHFU to 5-FU (or endogenous uracil to dihydrouracil) can serve as a functional measure of DPD enzyme activity, helping to identify at-risk patients before initiating therapy.[3][6]

The 5-Fluorouracil Catabolic Pathway

The conversion of 5-FU to inactive metabolites is a multi-step enzymatic process. Understanding this pathway is essential for developing specific and comprehensive analytical methods.

G FU 5-Fluorouracil (5-FU) DHFU 5,6-Dihydro-5-fluorouracil (DHFU / 5-FUH₂) FU->DHFU FUPA α-fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL

Caption: The catabolic pathway of 5-Fluorouracil (5-FU).

Section 2: Core Analytical Methodologies: Principles and Applications

The quantification of 5-FU and its polar metabolites like DHFU from complex biological matrices (e.g., plasma, urine) requires highly sensitive and specific analytical techniques. The choice of method is often a balance between performance, throughput, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for therapeutic drug monitoring and metabolic studies of 5-FU. Its widespread adoption is due to its unparalleled sensitivity, specificity, and ability to multiplex the analysis of the parent drug and its metabolites in a single run.

  • Principle of Operation: This technique physically separates the analytes from other matrix components using high-performance liquid chromatography (HPLC) before they are ionized and detected by a tandem mass spectrometer. The mass spectrometer isolates a specific precursor ion (the molecule of interest), fragments it, and then detects a specific fragment ion. This precursor-to-fragment transition is highly specific to the analyte's structure, virtually eliminating interferences.

  • Causality Behind Experimental Choices:

    • Sample Preparation: The primary goal is to remove proteins and phospholipids from the plasma sample, which can interfere with the analysis and damage the LC-MS system. Common approaches include:

      • Protein Precipitation (PPT): A fast and simple method where an organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. While efficient, it may not remove all interfering substances, potentially leading to matrix effects.

      • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate).[3][7] LLE provides a cleaner extract than PPT, reducing matrix effects and improving assay robustness.

      • Solid-Phase Extraction (SPE): The most thorough but also most complex method. The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent.

    • Chromatographic Separation: Given the polar nature of 5-FU and DHFU, reversed-phase chromatography is typically employed.

      • Column: A C18 column is the most common choice, providing retention for these relatively polar compounds.[7][8]

      • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the analytes from each other and from matrix components.[3][8]

    • Ionization and Detection: Electrospray ionization (ESI) is the standard, as it is a soft ionization technique suitable for polar molecules. Both positive and negative ion modes have been successfully used.[3][8] Detection is performed using Multiple Reaction Monitoring (MRM), which provides the highest degree of specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Before the widespread availability of LC-MS/MS, GC-MS was a common method for 5-FU analysis. While highly sensitive, it is more laborious due to the inherent properties of the analytes.

  • Principle of Operation: GC separates volatile compounds in the gas phase. Since 5-FU and DHFU are non-volatile, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[9]

  • Causality Behind Experimental Choices:

    • Derivatization: This is the critical, and most complex, step in the GC-MS workflow. It involves reacting the analyte with a chemical agent to create a less polar, more volatile derivative. Silylation or alkylation are common derivatization strategies for these compounds.[10][11] This step adds time, potential for variability, and requires careful optimization.

    • Detection: Both Electron Impact (EI) and Negative Ion Chemical Ionization (NICI) can be used. NICI often provides greater sensitivity for electronegative compounds like 5-FU.[10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and less expensive technique. However, it generally lacks the sensitivity and specificity of mass spectrometry-based methods.

  • Principle of Operation: This method relies on the inherent ability of the pyrimidine ring in 5-FU and its metabolites to absorb ultraviolet (UV) light at a specific wavelength (typically around 254-266 nm).[12][13] The amount of light absorbed is proportional to the concentration of the analyte.

  • Limitations and Rationale: The primary drawback of HPLC-UV is its susceptibility to interference from endogenous compounds in the biological matrix that may co-elute and also absorb UV light at the detection wavelength.[8] Therefore, a more rigorous sample clean-up and a highly efficient chromatographic separation are required to ensure accurate quantification. Its limit of quantification is often significantly higher than that of LC-MS/MS, making it less suitable for applications requiring very low detection levels.[8]

Section 3: Detailed Application Protocol

This section provides a detailed, field-proven protocol for the simultaneous quantification of 5-Fluorouracil (5-FU) and 5,6-Dihydro-5-fluorouracil (DHFU) in human plasma using LC-MS/MS.

Protocol: LC-MS/MS Quantification of 5-FU and DHFU in Human Plasma

This protocol is designed as a self-validating system, incorporating an internal standard to correct for variations in sample preparation and instrument response.

1. Objective: To accurately and precisely quantify the concentrations of 5-FU and DHFU in human plasma samples for therapeutic drug monitoring or pharmacokinetic studies.

2. Materials and Reagents:

  • Analytes: 5-Fluorouracil (≥99% purity), 5,6-Dihydro-5-fluorouracil (≥98% purity)

  • Internal Standard (IS): Stable isotope-labeled 5-FU (e.g., ¹³C,¹⁵N₂-5-FU) or a structural analog like 5-Bromouracil.[7]

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, Formic Acid.

  • Water: Deionized, 18 MΩ·cm or higher purity.

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant preferred).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

3. Preparation of Standards and Quality Control (QC) Samples:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-FU, DHFU, and the Internal Standard into separate 10 mL volumetric flasks using methanol as the solvent.

  • Working Standard Solutions: Prepare serial dilutions of the primary stocks in 50:50 methanol:water to create a series of working solutions for the calibration curve (e.g., covering a range of 10 to 10,000 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute the IS primary stock to a final concentration of 500 ng/mL in 50:50 methanol:water.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create a calibration curve (typically 8 non-zero points) and at least three levels of QC samples (Low, Medium, High).

4. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Step 1: Label 1.5 mL polypropylene tubes for blanks, standards, QCs, and unknown samples.

  • Step 2: Aliquot 100 µL of plasma (blank, standard, QC, or unknown) into the corresponding tubes.

  • Step 3: Add 25 µL of the Internal Standard Working Solution (ISWS) to every tube except the blank.

  • Step 4: Add 50 µL of 0.1 M HCl to each tube to acidify the sample. Vortex mix for 10 seconds. Rationale: Acidification ensures the analytes are in a consistent protonation state, improving extraction efficiency.

  • Step 5: Add 800 µL of ethyl acetate.

  • Step 6: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Step 7: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Step 8: Carefully transfer the upper organic layer (~750 µL) to a new set of labeled tubes, being careful not to disturb the protein pellet at the interface.

  • Step 9: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Step 10: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 98% aqueous mobile phase A). Vortex for 30 seconds.

  • Step 11: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

5. LC-MS/MS Instrumental Conditions:

ParameterRecommended SettingRationale
LC System Standard HPLC or UHPLC system
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, <3 µm particle sizeProvides good retention and peak shape for polar analytes.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and helps control peak shape.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic eluent to create the separation gradient.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 2% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min.A sharp gradient is effective for eluting the analytes quickly while separating them from matrix components.
Injection Volume 5-10 µL
Column Temp 40°CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is standard for polar compounds. Mode must be optimized; negative mode is often cited for 5-FU.[7][8]
MRM Transitions 5-FU: e.g., m/z 129 -> 42 (Negative); DHFU: e.g., m/z 131 -> 42 (Negative)These must be empirically determined on the specific instrument by infusing pure standards.[8]
Dwell Time 50-100 msEnsures sufficient data points across each chromatographic peak for accurate integration.

6. Data Analysis and Acceptance Criteria:

  • Integrate the chromatographic peaks for each analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically appropriate.

  • Determine the concentrations of QCs and unknown samples from the regression equation.

  • Acceptance Criteria: The calculated concentrations of the calibration standards and QCs should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ). At least 75% of calibrators and 2/3 of QCs must meet this criterion.

Caption: A typical LC-MS/MS workflow for DHFU quantification.

Section 4: Method Validation and Performance

For use in research supporting drug development or clinical applications, any analytical method must be rigorously validated to ensure its reliability. The validation process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters

The following parameters, based on international guidelines such as ICH Q2, must be assessed:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other expected components in the sample matrix. This is demonstrated by analyzing blank plasma from multiple sources to check for interferences at the retention time of the analytes.

  • Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.[13]

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. They are assessed by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% for both.[7]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision (typically within ±20%).[13]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the response of an analyte in a post-extraction spiked blank sample to a pure solution standard.

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).

Summary of Method Performance Data

The following table summarizes typical performance characteristics reported in the literature for the analysis of 5-FU and its metabolites.

ParameterLC-MS/MS MethodGC-MS MethodHPLC-UV Method
Typical LOQ 0.05 µM (~6.5 ng/mL)[8]; 1.0-10 ng/mL[7]~5 ng/mL[11][14]0.1 - 0.85 µg/mL (100-850 ng/mL)[13]
Linear Range 10 - 10,000 ng/mL[7]Varies, e.g., 5 - 1000 ng/mL0.1 - 100 µg/mL[13]
Precision (%RSD) < 15% (typically < 10%)[8]< 15%< 5%[13]
Accuracy (%RE) ± 15% (typically ± 10%)[7]± 15%90 - 110%[13]
Key Advantage High Sensitivity & SpecificityHigh SensitivityAccessibility, Lower Cost
Key Disadvantage High Instrument CostRequires Derivatization, Labor-intensiveLower Sensitivity, Prone to Interferences

References

  • Payne, L.D., Nelson, M.D., Alexander, M.S., Minikis, R.M., & Dolan, J.W. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc.
  • van Lenthe, H., et al. (2000). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC.
  • Cano, J.P., Rigault, J.P., Aubert, C., Carcassonne, Y., & Seitz, J.F. (1979). Determination of 5-fluorouracil in Plasma by GC/MS Using an Internal Standard. Applications to Pharmacokinetics. Bulletin du Cancer, 66(1), 67-74. Available at: [Link]

  • Srinivasu, P., Rao, B.M., & Sridhar, G. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of Chromatographic Science, 49(10), 743-8. Available at: [Link]

  • Reddy, G.S., Reddy, S.L., & Reddy, T.S. (2014). Stability Indicating Analytical Method Development, Validation. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 45-50. Available at: [Link]

  • Mezouar, S., et al. (2021). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 43(6), 793-801. Available at: [Link]

  • Heggie, G.D., et al. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research, 47(8), 2203-6. Available at: [Link]

  • Saif, M.W. (2016). Therapeutic Drug Monitoring of 5-Fluorouracil. Therapeutic Drug Monitoring, 38(2), 163-7. Available at: [Link]

  • Wolf, W., et al. (1987). Metabolites of 5-Fluorouracil in Plasma and Urine, as Monitored by 19F Nuclear Magnetic Resonance Spectroscopy, for Patients Receiving Chemotherapy with High-Dose Fluorouracil. Cancer Research, 47(13), 3465-9. Available at: [Link]

  • Deng, Y., et al. (2001). Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 923-31. Available at: [Link]

  • Heggie, G.D., et al. (1987). Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research, 47(8), 2203-2206. Available at: [Link]

  • Bocci, G., et al. (2003). Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clinical Cancer Research, 9(9), 3365-71. Available at: [Link]

  • Villas-Boas, S.G., et al. (2007). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 58(9), 2361-73. Available at: [Link]

  • González-Rincón, J., et al. (2022). 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. Pharmaceutics, 14(11), 2327. Available at: [Link]

  • Chang, Y.P., et al. (2010). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 18(5), 336-342. Available at: [Link]

  • Min, B.H., & Garland, W.A. (1986). The analysis of 5-fluorouracil in human plasma by gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICIMS) with stable isotope dilution. Journal of Chromatographic Science, 24(11), 493-7. Available at: [Link]

  • Launay, M., et al. (2015). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Chromatography B, 997, 253-9. Available at: [Link]

  • Avalon Healthcare Solutions. (2023). AHS – M2067 – Therapeutic Drug Monitoring for 5-Fluorouracil. Available at: [Link]

  • Heggie, G.D., et al. (1987). Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research, 47(8), 2203-2206. Available at: [Link]

  • Hsieh, Y., & Chen, J. (2011). Method of processing blood samples containing 5-fu. Google Patents.
  • Bocci, G., et al. (2003). Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clinical Cancer Research, 9(9), 3365-71. Available at: [Link]

  • Yoshida, K., et al. (1990). Quantitative Method of 5-Fluorouracil and Its Metabolites in Biologicals Samples Using High Performance Liquid Chromatography. Journal of Health Science, 36(1), 72-78. Available at: [Link]

  • Deenen, M.J., et al. (2012). Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extraction and LC-HRMS analysis. Protocols.io. Available at: [Link]

  • Hertz, D.L., et al. (2024). Strategies for DPYD testing prior to fluoropyrimidine chemotherapy in the US. Supportive Care in Cancer, 32(8), 461. Available at: [Link]

  • Clinical Lab Products. (2016). Therapeutic Drug Monitoring of 5-Fluorouracil: An Approach Whose Time Has Come. Available at: [Link]

  • Eureka S.r.l. (2018). DEGRADATION RATE OF 5-FLUOROURACIL IN PBMC BY LC-MS/MS. Available at: [Link]

  • Heggie, G.D., et al. (1987). Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research, 47(8), 2203-2206. Available at: [Link]

  • Patel, J.N., et al. (2022). A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. Clinical Pharmacology & Therapeutics, 111(2), 343-355. Available at: [Link]

  • Galarza, A.F., et al. (2018). 5-FU therapeutic drug monitoring as a valuable option to reduce toxicity in patients with gastrointestinal cancer. Oncotarget, 9(14), 11525-11535. Available at: [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Grote, H.J., et al. (2009). Measurements of 5-FU Plasma Concentrations in Patients with Gastrointestinal Cancer. In Vivo, 23(3), 441-5. Available at: [Link]

  • Eureka S.r.l. (2018). DEGRADATION RATE OF 5-FLUOROURACIL IN PBMC BY LC-MS/MS. Available at: [Link]

  • Aubert, C., et al. (1980). Comparative determinations of 5-fluorouracil in plasma using GC/MS and HPLC. Biomedical Mass Spectrometry, 7(11-12), 529-32. Available at: [Link]

  • ResearchGate. (2019). Validation of analytical method for determination of furosemide in extemporaneous syrup. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 5-Fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of a Key 5-Fluorouracil Metabolite

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and pancreatic cancers.[1][2] Its efficacy is dependent on its conversion to active metabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[3] However, the therapeutic window of 5-FU is narrow, and inter-individual variability in its metabolism can lead to significant differences in both efficacy and toxicity.[1] The primary route of 5-FU catabolism, accounting for over 80% of its elimination, is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[3] Subsequent enzymatic steps further modify DHFU, including the formation of 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione.

Monitoring the levels of 5-FU and its metabolites is crucial for therapeutic drug monitoring (TDM) to optimize dosing regimens, minimize toxicity, and improve patient outcomes.[1] While much focus has been placed on the parent drug and its initial catabolite, DHFU, the downstream hydroxylated metabolite, 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione, represents an important component of the 5-FU metabolic pathway. Its quantification can provide a more comprehensive picture of an individual's metabolic phenotype, potentially offering insights into DPD activity and the overall clearance of fluoropyrimidines. This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione in human plasma, designed to meet the rigorous standards of bioanalytical method validation.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (HPLC) for the separation of 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione from endogenous plasma components. A pentafluorophenyl (PFP) stationary phase is chosen for its enhanced retention and selectivity for polar and aromatic compounds.[3] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C,¹⁵N₂-5-Fluorouracil, is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[4]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (¹³C,¹⁵N₂-5-Fluorouracil) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase A Evaporation->Reconstitution Injection Inject into HPLC-MS/MS Reconstitution->Injection HPLC HPLC Separation (PFP Column) Injection->HPLC MSMS MS/MS Detection (Negative ESI, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: High-level workflow for the HPLC-MS/MS analysis of 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione.

Detailed Protocols

Materials and Reagents
  • 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione analytical standard (≥98% purity)

  • ¹³C,¹⁵N₂-5-Fluorouracil (internal standard, ≥99% isotopic purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA anticoagulant)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of ¹³C,¹⁵N₂-5-Fluorouracil in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 (v/v) methanol:water.

Sample Preparation Protocol
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (98% Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-MS/MS Method Parameters
ParameterSetting
HPLC System UHPLC system capable of binary gradient elution
Column Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 2% B to 40% B over 5 minutes, followed by a wash and re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
5.06040
5.1595
6.0595
6.1982
8.0982

Table 2: MRM Transitions and MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione147.0104.010015
¹³C,¹⁵N₂-5-Fluorouracil (IS)132.042.010020

Note: Collision energies should be optimized for the specific instrument used.

The proposed fragmentation for 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (precursor m/z 147.0) to the product ion at m/z 104.0 likely involves the loss of HNCO (43 Da).

Method Validation

The developed method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[5] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and internal standard.

  • Calibration Curve: A calibration curve should be prepared in the biological matrix over the expected concentration range. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three separate days. Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ).

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from multiple sources to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
0.998

Table 4: Accuracy and Precision Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium754.8101.55.999.8
High7503.597.94.898.6

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of 5-fluorodihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione in human plasma using HPLC-MS/MS. The described methodology, including the rationale for the choice of chromatographic and mass spectrometric parameters, offers a robust starting point for researchers and clinicians involved in the therapeutic drug monitoring of 5-fluorouracil and the investigation of its complex metabolic pathways. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and pharmacodynamic studies.

References

  • Vang, A. et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 11(1), 43. Available at: [Link]

  • Patel, J. N. et al. (2022). Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 209, 114510. Available at: [Link]

  • van Kuilenburg, A. B. P. et al. (2004). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlandse Vereniging voor Klinische Chemie en Laboratoriumgeneeskunde. Available at: [Link]

  • Payne, L. D. et al. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc. Available at: [Link]

  • ChemBK. (2024). 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 5-Nitro-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

  • de Wit, D. et al. (2022). Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR). Biomedical Chromatography, 36(5), e5329. Available at: [Link]

  • Al-Omary, F. A. M. et al. (2015). Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents. Molecules, 20(10), 18365-18379. Available at: [Link]

  • Ghorab, M. M. et al. (2000).[6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Pharmazie, 55(11), 823-826. Available at: [Link]

  • Massachusetts Institute of Technology. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. Available at: [Link]

  • Grem, J. L. et al. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research, 47(8), 2211-2216. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(iodo- 124 I)-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

  • ResearchGate. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at: [Link]

  • Hemmati, S. et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trends in Pharmaceutical Sciences, 1(1), 9-12. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2013). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 5(3), 26-33. Available at: [Link]

  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 159-181. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 6-Methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 5-(Hydroxymethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays for 5-Fluorodihydro-6-hydroxy-pyrimidinedione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Senior Application Scientist]

Introduction

5-Fluorodihydro-6-hydroxy-pyrimidinedione is a novel pyrimidine analog with potential applications in pharmaceutical research, particularly in the development of nucleotide-based drugs and inhibitors of DNA repair enzymes.[1] As with any new chemical entity, a thorough characterization of its biological activity is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a suite of cell-based assays to elucidate the mechanism of action and therapeutic potential of this compound.

Pyrimidine analogs often exert their effects by interfering with the synthesis of DNA and RNA, making them a cornerstone of cancer chemotherapy.[1][2] These compounds can act as prodrugs, undergoing intracellular activation to their nucleotide forms, which can then inhibit key enzymes in nucleotide metabolism or be incorporated into nucleic acids, leading to cytotoxicity.[3][4] This guide will detail a logical workflow of assays, starting from broad cytotoxicity screening to more specific mechanistic studies, including the induction of apoptosis and target engagement.

Physicochemical Properties of 5-Fluorodihydro-6-hydroxy-pyrimidinedione

A foundational understanding of the compound's properties is crucial for accurate and reproducible assay development.

PropertyValueSource
Molecular FormulaC4H3FN2O3
Molar Mass146.08 g/mol
Melting Point>130°C (dec.)
SolubilityDMSO (Sparingly), Methanol (Slightly)
Storage-20°C Freezer

Note on Handling: The safety and toxicological properties of 5-fluorodihydro-6-hydroxy-pyrimidinedione have not been fully elucidated. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Proposed Mechanism of Action and Assay Workflow

Based on its structural similarity to pyrimidine bases, we hypothesize that 5-fluorodihydro-6-hydroxy-pyrimidinedione acts as an antimetabolite, disrupting nucleotide biosynthesis. A plausible target is an enzyme within the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH).[5] The proposed workflow is designed to test this hypothesis in a stepwise manner.

Assay_Workflow A Phase 1: Cytotoxicity Screening B Phase 2: Apoptosis Induction A->B Confirm cytotoxic mechanism C Phase 3: Target Engagement B->C Identify cellular target D Data Analysis & Interpretation C->D Apoptosis_Pathway A 5-Fluorodihydro-6-hydroxy-pyrimidinedione B Inhibition of Nucleotide Synthesis A->B C DNA Damage/Replication Stress B->C D Activation of Initiator Caspases (e.g., Caspase-9) C->D E Activation of Executioner Caspases (Caspase-3/7) D->E F Apoptosis E->F

Caption: Hypothesized apoptotic pathway induced by 5-fluorodihydro-6-hydroxy-pyrimidinedione.

Phase 3: Target Engagement

Identifying the direct cellular target of a compound is a critical step in drug development, confirming its mechanism of action. [6]The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Recommended Assay: Cellular Thermal Shift Assay (CETSA)

Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction, containing the non-denatured proteins, is then analyzed to quantify the amount of the target protein remaining.

Detailed Protocol: CETSA

Materials:

  • Selected cancer cell line

  • 5-fluorodihydro-6-hydroxy-pyrimidinedione

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Ultracentrifuge or high-speed microcentrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the hypothesized target (e.g., anti-DHODH antibody)

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the compound at a concentration known to be effective (e.g., 10x IC50) or with a vehicle control for 1-2 hours.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the protein concentration in each sample.

    • Perform SDS-PAGE and Western blotting to detect the amount of the target protein in the soluble fraction at each temperature.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble target protein against the temperature for both the treated and untreated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Summary of Expected Outcomes

AssayExpected Outcome for an Active CompoundInterpretation
MTS Assay Dose-dependent decrease in cell viabilityThe compound is cytotoxic to cancer cells.
Caspase-Glo® 3/7 Assay Dose-dependent increase in luminescenceThe compound induces apoptosis.
CETSA A shift in the melting curve of the target protein to a higher temperatureThe compound directly binds to and stabilizes its cellular target.

Conclusion

The described suite of cell-based assays provides a robust framework for the initial characterization of 5-fluorodihydro-6-hydroxy-pyrimidinedione. By systematically evaluating its cytotoxicity, mechanism of cell death, and target engagement, researchers can gain critical insights into its therapeutic potential. This structured approach, grounded in established methodologies, will enable the generation of reliable and reproducible data to guide further drug development efforts.

References

  • ChemBK. (2024, April 9). 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • PubMed Central (PMC). (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ResearchGate. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • PubChem. 5-Fluorouridine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • ScienceDirect. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Retrieved from [Link]

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • DiscoverX. Target Engagement Assays. Retrieved from [Link]

  • Opentrons. Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PubChem. 5-fluoro-1H-pyrimidine-2,4-dione; 1-[(2R,5S)-5-(hydroxymethyl) -. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/474830
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • PubChem. 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 5-Fluorodihydro-6-hydroxy-pyrimidinedione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluorodihydro-6-hydroxy-pyrimidinedione is a key intermediate in the synthesis of various nucleotide-based therapeutics and DNA repair enzyme inhibitors.[1] Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredients. This guide provides a comprehensive overview of the purification strategies and detailed protocols for obtaining high-purity 5-fluorodihydro-6-hydroxy-pyrimidinedione, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in the fundamental chemical properties of the compound and its potential impurity profile, ensuring a robust and reproducible purification process.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-fluorodihydro-6-hydroxy-pyrimidinedione is critical for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC4H3FN2O3[1]
Molar Mass146.08 g/mol [1]
Melting Point>130°C (decomposes)[2]
Density1.63 ± 0.1 g/cm³ (Predicted)[2]
pKa8.76 ± 0.60 (Predicted)[2]
SolubilitySparingly soluble in DMSO, slightly soluble in Methanol[2]

The limited solubility in common organic solvents presents a significant challenge for purification. The high melting point with decomposition suggests that purification techniques requiring high temperatures, such as distillation, are not suitable.

Purification Strategy: A Multi-faceted Approach

Given the unique properties of 5-fluorodihydro-6-hydroxy-pyrimidinedione, a multi-step purification strategy is often necessary to achieve the desired level of purity. The general workflow involves an initial purification by recrystallization, followed by chromatographic polishing if higher purity is required.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis1 Purity Analysis (TLC, HPLC) Recrystallization->Analysis1 Assess Purity Chromatography Column Chromatography Analysis2 Purity & Structural Confirmation (HPLC, NMR, MS) Chromatography->Analysis2 Assess Purity Pure Pure Product (>99%) Analysis1->Chromatography If purity < 99% Analysis1->Pure If purity ≥ 99% Analysis2->Pure

Sources

Troubleshooting & Optimization

"minimizing by-product formation during synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your synthetic outcomes.

Introduction

The synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione, a hydrated form of a key metabolite of the widely used anticancer drug 5-fluorouracil (5-FU), is a critical process for various research and development applications. The purity of the final compound is paramount, and the formation of by-products can significantly impact yield and downstream applications. This guide provides a comprehensive overview of the synthetic pathway, potential by-products, and strategies to mitigate their formation, ensuring a robust and reproducible synthesis.

Synthetic Pathway Overview

The most common and practical approach to synthesize 5-fluorodihydro-6-hydroxy-pyrimidinedione involves a two-step process starting from 5-fluorouracil (5-FU):

  • Reduction of 5-Fluorouracil (5-FU): The C5-C6 double bond of 5-FU is reduced to yield 5-fluoro-5,6-dihydrouracil (5-DHFU).

  • Hydration of 5-fluoro-5,6-dihydrouracil (5-DHFU): The 5-DHFU is then hydrated to form the desired product, 5-fluorodihydro-6-hydroxy-pyrimidinedione.

This process, while seemingly straightforward, is susceptible to the formation of several by-products that can complicate purification and compromise the final product's integrity.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione.

FAQ 1: What are the primary by-products I should be aware of during this synthesis?

The main by-products of concern are:

  • 5,6-Dihydrouracil (DHU): Formed during the reduction of 5-FU via hydrogenolysis of the C-F bond.

  • Unreacted 5-Fluorouracil (5-FU): Incomplete reduction will leave starting material in your mixture.

  • Degradation Products: The target molecule, 5-fluorodihydro-6-hydroxy-pyrimidinedione, can undergo further degradation, especially under harsh pH or temperature conditions. Key degradation products include 5-hydroxyuracil and ring-opened derivatives like 2-fluoro-3-hydroxy-3-ureidopropanoic acids.[1]

Visualizing the Synthetic and By-Product Pathways

Synthesis_and_Byproducts cluster_synthesis Main Synthetic Pathway cluster_byproducts By-Product Formation 5-FU 5-FU 5-DHFU 5-DHFU 5-FU->5-DHFU Reduction (e.g., Hydrogenation) DHU 5,6-Dihydrouracil 5-FU->DHU Hydrogenolysis of C-F bond Target_Product 5-Fluorodihydro-6-hydroxy- pyrimidinedione 5-DHFU->Target_Product Hydration Degradation_Products Degradation Products (e.g., 5-Hydroxyuracil) Target_Product->Degradation_Products Degradation

Caption: Synthetic pathway to 5-fluorodihydro-6-hydroxy-pyrimidinedione and major by-product formations.

FAQ 2: How can I minimize the formation of 5,6-dihydrouracil (DHU) during the reduction of 5-FU?

The formation of DHU is a result of the hydrogenolysis of the carbon-fluorine bond, a common issue in the hydrogenation of fluorinated compounds. To minimize this:

  • Catalyst Selection: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be aggressive and promote C-F bond cleavage. Consider using a less reactive catalyst or a modified catalyst system. Rhodium-based catalysts have been shown to be effective for C-F bond hydrogenolysis under specific conditions, so careful selection is key.[2]

  • Reaction Conditions:

    • Temperature and Pressure: Use the mildest conditions (lower temperature and hydrogen pressure) that still allow for the complete reduction of the C5-C6 double bond.

    • Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like methanol or ethanol are commonly used.

  • Alternative Reducing Agents: Instead of catalytic hydrogenation, consider chemical reducing agents. L-Selectride has been reported for the reduction of protected 5-FU derivatives to 5-DHFU, which may offer better selectivity.[3]

Experimental Protocol: Selective Reduction of 5-FU

For a more controlled reduction, a chemical reducing agent can be employed. The following is an example protocol using a protected 5-FU derivative:

  • Protection of 5-FU: Protect the N1 and N3 positions of 5-FU, for example, with p-methoxybenzyl (PMB) groups. This enhances solubility in organic solvents and can influence the reactivity of the C5-C6 double bond.

  • Reduction:

    • Dissolve the protected 5-FU in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of L-Selectride (1 M in THF).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Deprotection:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent.

    • Remove the protecting groups to yield 5-DHFU.

FAQ 3: My final product seems to be degrading. How can I improve its stability?

The target molecule, 5-fluorodihydro-6-hydroxy-pyrimidinedione, is susceptible to degradation, particularly through defluorination and ring cleavage.[1] To enhance its stability:

  • pH Control: The stability of the molecule is pH-dependent. Avoid strongly acidic or alkaline conditions during work-up and purification. The hydrolytic degradation of 5-FU, leading to the formation of the target compound and its subsequent degradation, is noted to occur in alkaline solutions (pH 8.5-9).[1] Therefore, maintaining a near-neutral pH is advisable for the isolated product.

  • Temperature: Store the purified compound at low temperatures (e.g., -20 °C or -80 °C) to minimize degradation over time.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Data Summary: pH and Temperature Effects on Stability
ConditionObservationRecommendation
High pH (alkaline) Increased rate of formation of the target compound from 5-FU, but also increased rate of its subsequent degradation.Maintain a near-neutral pH during and after purification.
Low pH (acidic) May promote other side reactions and is generally not favorable for the stability of pyrimidinedione rings.Avoid strongly acidic conditions.
Elevated Temperature Accelerates degradation pathways.Perform reactions and purification at the lowest practical temperature. Store the final product at low temperatures.
FAQ 4: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is ideal for separating 5-FU, 5-DHFU, DHU, and the target product. A C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[4] UV detection at around 254-260 nm is suitable for 5-FU, but the reduced products (5-DHFU and DHU) may have weaker UV absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying all compounds in the reaction mixture, including those with poor UV absorbance.[5] It is particularly useful for confirming the identity of by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the final product and any isolated by-products. 19F NMR is especially useful for tracking the fate of the fluorine atom and detecting any defluorination.

Visualizing the Analytical Workflow

Analytical_Workflow Reaction_Mixture Reaction Mixture TLC TLC (In-process monitoring) Reaction_Mixture->TLC HPLC RP-HPLC (Quantitative Analysis) Reaction_Mixture->HPLC LCMS LC-MS/MS (Identification & Quantification) HPLC->LCMS NMR NMR (Structural Verification) LCMS->NMR Pure_Product Pure Product Confirmation NMR->Pure_Product

Caption: Recommended analytical workflow for synthesis monitoring and product validation.

Conclusion

The successful synthesis of 5-fluorodihydro-6-hydroxy-pyrimidinedione with minimal by-product formation hinges on careful control of reaction conditions and the use of appropriate analytical techniques for monitoring and purification. By understanding the underlying mechanisms of by-product formation and implementing the strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. Available at: [Link]

  • Malet-Martino, M., & Martino, R. (2002). Clinical studies of 5-fluorouracil and its oral prodrugs from a chemical and pharmacological point of view. Bioanalysis, 1(1), 47-65. Available at: [Link]

  • Porter, D. J., Chestnut, W. G., Taylor, L. C., Merrill, B. M., & Spector, T. (1992). (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochemical pharmacology, 43(6), 1275-1281. Available at: [Link]

  • Ciccolini, J., & Evrard, A. (2020). Dihydropyrimidine Dehydrogenase–Guided Dosing of 5-Fluorouracil: Prioritizing Precision Over Dose Reduction. JCO Precision Oncology, 4, 938-940. Available at: [Link]

  • Dias, C. S., & Gillingham, D. (2015). Improved Chemical Syntheses of 5, 6-Dihydro-5-fluorouracil. The Journal of organic chemistry, 80(15), 7853-7857. Available at: [Link]

  • Sharma, S., & Singh, R. (2012). A stability-indicating RP-HPLC assay method for 5-fluorouracil. Journal of chromatographic science, 50(8), 712-720. Available at: [Link]

  • 黄永明, & 等. (2000). 正交设计法催化氢化制备 2, 4, 5-三氨基-6-羟基嘧啶. 复旦学报 (自然科学版), 39(4), 459-462.
  • Sakakura, T., Choi, J. C., & Yasuda, H. (2007). Catalytic CF bond hydrogenolysis of fluoroaromatics by [(η5-C5Me5) RhI (2, 2′-bipyridine)]. Chemical communications, (1), 38-40. Available at: [Link]

  • Hansova, H., & Opletalova, V. (2011). 5-Fluorouracil–Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 1-10. Available at: [Link]

  • Reactome. (n.d.). 5,6-dihydrouracil + H2O <=> beta-ureidopropionate. Reactome Pathway Database. Retrieved from [Link]

  • Sosnovskikh, V. Y., Usachev, B. I., & Melnikova, Y. G. (2017). Synthesis of 6-hydroxy-5, 6-dihydro-2-pyrones and-pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine. Chemistry of Heterocyclic Compounds, 53(12), 1294-1301. Available at: [Link]

  • Andersen, D. D., Grem, J. L., & Doroshow, J. H. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5, 6-dihydrouracil, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Chromatography B, 891, 59-66. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Fluorodihydro-6-hydroxy-pyrimidinedione

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-FHP

Last Updated: January 23, 2026

Introduction

Welcome to the technical support guide for the purification of 5-fluorodihydro-6-hydroxy-pyrimidinedione. This molecule, a highly polar dihydropyrimidine derivative, is structurally related to metabolites of the widely used anticancer drug 5-Fluorouracil (5-FU).[1][2] Its purification presents significant challenges due to its high polarity, potential for instability, and specific solubility profile.[3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of this and similar polar heterocyclic compounds. We will delve into the causality behind these challenges and offer field-tested, robust solutions.

Key Molecular Characteristics:
PropertyValue / ObservationImplication for Purification
Molecular Formula C₄H₅FN₂O₃Low molecular weight, polar functional groups.
Predicted pKa ~8.76Weakly acidic; ionization can be modulated with pH.[4]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol.[4]Limited solubility in common organic solvents necessitates specialized solvent systems.
Thermal Stability Decomposes >130°C.[4]Avoid high temperatures during solvent evaporation.
Structure Dihydropyrimidine ring with hydroxyl and fluoro groups.High polarity, potential for strong interactions with silica gel, and susceptibility to degradation.[3][5]

Frequently Asked Questions (FAQs)

Q1: What makes 5-fluorodihydro-6-hydroxy-pyrimidinedione so difficult to purify?

A1: The primary challenges stem from its molecular structure. The combination of a dihydropyrimidine core, a hydroxyl group, two carbonyls, and two amine protons makes the molecule exceptionally polar.[3] This high polarity leads to:

  • Poor retention in standard reversed-phase (RP) chromatography, as it has little affinity for nonpolar C18 stationary phases.

  • Strong, often irreversible, adsorption to standard silica gel in normal-phase chromatography, causing streaking, low recovery, or complete loss of the compound.[6]

  • Limited solubility in many common, less-polar organic solvents used for chromatography and crystallization.[4]

  • Potential instability of the dihydropyrimidine ring, which can be sensitive to pH and oxidation.[7]

Q2: I'm getting very poor recovery from my silica gel flash chromatography column. Is my compound gone forever?

A2: Not necessarily. Your compound is likely strongly adsorbed to the acidic sites on the silica gel.[6] Before assuming degradation, try flushing the column with a highly polar "stripping" solvent system. A mixture like 80:20:1 Dichloromethane:Methanol:Ammonium Hydroxide can often recover highly polar, basic, or H-bonding compounds. For future purifications, consider alternative stationary phases like neutral alumina or a chemically deactivated silica.[6]

Q3: What is a good starting point for developing an HPLC method for this compound?

A3: Given its high polarity, traditional reversed-phase HPLC is challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[8][9][10] HILIC uses a polar stationary phase (like amide or zwitterionic) with a high-organic, aqueous-organic mobile phase, which provides excellent retention for highly polar analytes.[8][10]

Troubleshooting Guide 1: Chromatographic Purification

This section addresses specific problems encountered during HPLC and flash chromatography.

Issue 1.1: My compound elutes in the void volume or shows very poor retention in Reversed-Phase HPLC.

Cause: The analyte is too polar to partition into the nonpolar C18 stationary phase. It spends most of its time in the highly aqueous mobile phase and elutes quickly. This is a classic limitation of RP-HPLC for polar molecules.

Solution Pathway:

  • Confirm the Issue: If retention time does not increase significantly when running a 95:5 Water:Acetonitrile mobile phase, standard RP-HPLC is not suitable.

  • Switch to HILIC: This is the most robust solution. HILIC provides retention for polar compounds by partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[8][9]

  • Use a Polar-Embedded RP Column: If you must use a reversed-phase method, select a column with a polar-embedded or polar-endcapped stationary phase. These columns are more stable in highly aqueous mobile phases and offer better retention for polar analytes than standard C18 columns.[11]

Protocol: Initial HILIC Method Development
  • Column Selection: Start with a zwitterionic or amide-based HILIC column (e.g., ZIC-HILIC).[8][9]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

    • Solvent B: Acetonitrile (ACN).

  • Starting Gradient:

    • Time 0 min: 95% B

    • Time 15 min: 60% B

    • Time 16 min: 95% B

    • Time 20 min: 95% B

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at 260-270 nm (if chromophore is weak, consider Mass Spectrometry detection).[12]

The diagram below illustrates the decision-making process for selecting the correct chromatographic mode.

G start Start: Poor Retention on C18 Column check_retention Does retention increase with 100% aqueous mobile phase? start->check_retention switch_hilic Action: Switch to HILIC Mode check_retention->switch_hilic  No use_polar_rp Option: Use Polar-Embedded RP Column check_retention->use_polar_rp  Yes hilic_success Outcome: Successful Retention & Separation switch_hilic->hilic_success rp_success Outcome: Moderate Improvement use_polar_rp->rp_success

Caption: Logic flow for troubleshooting poor retention of polar analytes.

Issue 1.2: My HPLC peak is tailing or showing poor shape.

Cause: Peak tailing for a polar compound like this can have several causes:

  • Secondary Interactions: The analyte's amine and hydroxyl groups can form strong hydrogen bonds with acidic silanol groups on the surface of silica-based HPLC columns, leading to tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[6]

  • Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure DMSO) can distort the peak shape.

  • Column Void: A physical void at the head of the column can cause peak distortion.

Solution Pathway:

  • Reduce Sample Concentration: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Modify the Mobile Phase: Add a modifier to suppress silanol interactions.

    • For HILIC: Ensure a sufficient buffer concentration (10-20 mM) is used. Ammonium formate or acetate are excellent choices.[9]

    • For Reversed-Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates free silanols, reducing their interaction with the analyte.

  • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible (e.g., water/ACN mixture) rather than pure DMSO.

  • Check Column Health: If all peaks in your chromatogram show poor shape, the issue may be a physical problem with the column or system.[13]

The following workflow outlines a systematic approach to diagnosing poor peak shape.

G start Problem: Peak Tailing overload Is Peak Shape Concentration Dependent? start->overload solvent_match Does Injection Solvent Match Mobile Phase? overload->solvent_match No sol_overload Solution: Reduce Sample Load overload->sol_overload Yes modify_mp Are Mobile Phase Modifiers (Acid/Buffer) Present? solvent_match->modify_mp Yes sol_solvent Solution: Re-dissolve in Mobile Phase solvent_match->sol_solvent No column_health Check Column & System Health modify_mp->column_health Yes sol_modify Solution: Add 0.1% Formic Acid or 10mM Buffer modify_mp->sol_modify No

Caption: Troubleshooting workflow for poor HPLC peak shape.

Troubleshooting Guide 2: Crystallization and Product Isolation

Issue 2.1: My compound "oils out" instead of crystallizing.

Cause: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling or addition of an anti-solvent that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common for polar compounds, especially in the presence of impurities.[6]

Solution Pathway:

  • Slow Down the Process: Rapid cooling is a primary cause. Allow the solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator. Avoid crashing the temperature in a -20°C freezer.

  • Use a Different Solvent System: The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Polar, protic solvents are often a good starting point.[14]

  • Introduce Nucleation Sites:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can induce crystal formation.[6]

    • Seed: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution.[6]

  • Re-dissolve and Dilute: If an oil has already formed, gently heat the mixture to re-dissolve it. Add a small amount of the primary solvent to slightly reduce the saturation, then attempt to cool it slowly again.

Table: Recommended Starting Solvents for Recrystallization
Primary Solvent (for dissolving)Anti-Solvent (for precipitating)Comments
MethanolWaterGood for highly polar compounds. Add water dropwise to the hot methanol solution until turbidity persists.
EthanolDiethyl Ether / MTBEA classic combination for moderately polar compounds.
Acetic AcidWaterThe compound has some solubility in acetic acid; use minimal hot acid and add water carefully.[15]
DMSOWater / IsopropanolUse for compounds that are very difficult to dissolve. This should be a last resort as removing residual DMSO is difficult.
Issue 2.2: The final product has a brownish tint and shows signs of degradation.

Cause: The dihydropyrimidine ring system can be susceptible to air oxidation, especially at elevated temperatures or non-neutral pH, leading to the formation of colored impurities. The parent aromatic 5-fluorouracil is a likely degradation product.

Solution Pathway:

  • Minimize Heat: Evaporate solvents under reduced pressure at low temperatures (<30°C). Avoid leaving the compound on a rotary evaporator for extended periods.

  • Work Under Inert Atmosphere: If the compound is particularly sensitive, perform purification and isolation steps under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Control pH: During aqueous extractions or chromatography, use buffered solutions (e.g., phosphate or acetate buffers) to maintain a near-neutral pH (6-7.5), where the compound is likely most stable.

  • Use Fresh Solvents: Peroxides in old ether or THF can promote degradation. Always use freshly opened or distilled solvents for the final purification steps.

References

  • Ito, K., & Fukushima, M. (2022). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI. [Link]

  • Verma, A., et al. (2019). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

  • Guerrieri, A., et al. (2007). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Casale, F., et al. (2004). Plasma concentrations of 5-fluorouracil and its metabolites in colon cancer patients. Pharmacological Research. [Link]

  • Al-Zoubi, N. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. [Link]

  • Herrera, L.C., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central. [Link]

  • Maruyama, T., & Nambara, T. (1983). Quantitative Method of 5-Fluorouracil and Its Metabolites in Biologicals Samples Using High Performance Liquid Chromatography. J-STAGE. [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • ChemBK. (2024). 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione. ChemBK. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. [Link]

  • Dobrijevic, D., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • Heggie, G. D., et al. (1987). Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile. Cancer Research. [Link]

  • van der Veen, B., et al. (2010). Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Nagy, Z. K., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. [Link]

  • El-Fakharany, E. M., et al. (2020). Synthesis of 5,6-dihydropyrimidine-2(1H)-thione analogues. Reagents and conditions. RSC Advances. [Link]

Sources

Technical Support Center: Enhancing the Shelf Life of 5-Fluoro-dihydro-6-hydroxy-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-, a critical intermediate and degradation product in workflows involving 5-Fluorouracil (5-FU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the shelf life and ensuring the stability of this compound. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.

Introduction: Understanding the Compound's Role and Instability

2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- (let's call it 6-OH-DHFU for brevity) is a hydrated derivative of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Its presence in a sample is often an indicator of 5-FU degradation, particularly in aqueous solutions under alkaline conditions. Understanding the factors that influence the formation and subsequent degradation of 6-OH-DHFU is paramount for maintaining the chemical integrity of 5-FU solutions and for studies involving this specific metabolite.

This guide will provide a comprehensive overview of the stability of 6-OH-DHFU, troubleshooting common experimental issues, and detailed protocols for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the formation of 6-OH-DHFU?

A1: 6-OH-DHFU is primarily formed through the hydrolysis of 5-Fluorouracil (5-FU) in aqueous solutions. This reaction is particularly prominent under alkaline conditions (pH > 9). The C5-C6 double bond of the pyrimidine ring in 5-FU is susceptible to nucleophilic attack by hydroxide ions, leading to the formation of this hydrated and hydroxylated derivative.

Q2: How does pH affect the stability of 6-OH-DHFU?

A2: The stability of 6-OH-DHFU is highly pH-dependent. While it is formed under alkaline conditions, the compound itself can be unstable. Studies on the closely related compound 5,6-dihydrofluorouracil suggest that low pH (acidic conditions) can help preserve the dihydro- structure. Conversely, alkaline conditions that promote its formation can also lead to further degradation. For instance, 5-FU itself shows significant degradation when refluxed in 0.1N NaOH for 8 hours, with around 45% of the drug degrading[1]. This degradation proceeds through the formation of 6-OH-DHFU.

Q3: What is the impact of temperature on the stability of 6-OH-DHFU?

A3: Temperature is a critical factor in the stability of 6-OH-DHFU. As a general principle, elevated temperatures accelerate chemical degradation. For solutions containing 5-FU and its derivatives, storage at refrigerated (2-8°C) or frozen (-20°C) temperatures is recommended to slow down degradation processes. For instance, solutions of 5-FU are stable for longer periods when refrigerated[2]. Given that 6-OH-DHFU is a degradation product, its formation and subsequent breakdown will be accelerated at higher temperatures.

Q4: Is 6-OH-DHFU sensitive to light?

A4: While direct studies on the photosensitivity of isolated 6-OH-DHFU are limited, its parent compound, 5-FU, is known to be light-sensitive, and official monographs recommend protection from light[1]. Photodegradation studies on 5-FU have been conducted to establish its photostability profile[1]. Therefore, it is best practice to handle and store solutions of 6-OH-DHFU with protection from light, using amber vials or by working in a dark environment.

Q5: Can 6-OH-DHFU revert to 5-FU?

A5: The hydration of the C5-C6 double bond of uracil derivatives can be reversible under certain conditions, particularly under acidic catalysis. This suggests that 6-OH-DHFU could potentially dehydrate to reform 5-FU. However, under the alkaline conditions where it is readily formed, further degradation to other products is more likely.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 6-OH-DHFU and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Rapid appearance of new, unidentified peaks in HPLC analysis of a 5-FU solution. Formation of 6-OH-DHFU and other degradation products due to inappropriate storage conditions (e.g., high pH, elevated temperature, light exposure).1. Verify Storage Conditions: Ensure the 5-FU solution is stored at the recommended pH (typically slightly acidic to neutral for long-term stability), protected from light, and maintained at a low temperature (refrigerated or frozen). 2. pH Measurement: Immediately measure the pH of your solution. If it is alkaline, this is a likely cause. 3. Re-analysis with Standards: If available, run a standard of 6-OH-DHFU or a forced degradation sample of 5-FU to confirm the identity of the new peak.
Loss of 5-FU concentration over time with no corresponding increase in a single, well-defined degradation peak. Further degradation of 6-OH-DHFU into non-chromophoric (non-UV absorbing) or multiple minor products.1. Broaden Analytical Window: The degradation products of 6-OH-DHFU may not be detectable at the same wavelength as 5-FU. Use a photodiode array (PDA) detector to screen for other potential absorbing species at different wavelengths. 2. Mass Spectrometry Analysis: If available, use LC-MS to identify potential non-chromophoric degradation products. The degradation of 5-FU in alkaline conditions can lead to ring-opening and the formation of smaller, non-aromatic molecules that may not be UV-active[1].
Precipitation in refrigerated 5-FU solutions. Crystallization of 5-FU at lower temperatures, especially at high concentrations.1. Visual Inspection: Carefully inspect for crystalline precipitate. 2. Gentle Warming: Warm the solution to room temperature with gentle agitation to see if the precipitate redissolves. 3. Concentration and Diluent Check: This is more common with higher concentrations of 5-FU. Consider the solubility limits in your chosen diluent. Precipitation has been observed in refrigerated CADD™ cassettes at day 15[3].
Inconsistent retention times for 5-FU and its derivatives in HPLC. Issues with the mobile phase, column, or HPLC system.1. Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, degassed, and the pH is accurately adjusted. Buffer composition is critical for reproducible chromatography of ionizable compounds. 2. Column Equilibration: Adequately equilibrate the column with the mobile phase before each run. 3. System Check: Refer to a general HPLC troubleshooting guide for issues related to pressure fluctuations, leaks, or injector problems[4].

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Fluorouracil to Generate 6-OH-DHFU

This protocol is designed to intentionally degrade 5-FU to produce 6-OH-DHFU, which can be used as a reference standard for analytical method development.

Materials:

  • 5-Fluorouracil (5-FU) powder

  • 0.1 N Sodium Hydroxide (NaOH)

  • 0.1 N Hydrochloric Acid (HCl)

  • High-purity water

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Prepare 5-FU Stock Solution: Accurately weigh and dissolve 5-FU in high-purity water to a concentration of 1 mg/mL.

  • Alkaline Degradation: a. To a known volume of the 5-FU stock solution, add an equal volume of 0.1 N NaOH. b. Incubate the solution at room temperature, monitoring the degradation over time (e.g., at 1, 2, 4, 8, and 24 hours). For accelerated degradation, the solution can be heated (e.g., 60°C), but this may lead to more complex degradation profiles. Studies have shown significant degradation of 5-FU in 0.1N NaOH after 8 hours of refluxing[1]. c. At each time point, withdraw an aliquot and immediately neutralize it with an equivalent amount of 0.1 N HCl to stop the reaction. d. Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Acidic and Neutral Degradation (Controls): a. Prepare parallel samples of the 5-FU stock solution in 0.1 N HCl and in high-purity water. b. Incubate these solutions under the same conditions as the alkaline sample. 5-FU is generally more stable under acidic and neutral conditions[1].

  • HPLC Analysis: Analyze the samples from all conditions using a validated HPLC method (see Protocol 2). The peak corresponding to 6-OH-DHFU is expected to be a major degradation product in the alkaline-treated sample.

Protocol 2: Stability-Indicating RP-HPLC Method for 5-FU and 6-OH-DHFU

This method is adapted from established protocols for 5-FU and its metabolites and is designed to separate 5-FU from its primary degradation product, 6-OH-DHFU.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase consists of a phosphate buffer and a small amount of organic modifier. For example, 50 mM potassium dihydrogen phosphate (KH₂PO₄) buffer at pH 5.0[1]. Another option is 5 mmol/L KH₂PO₄ (pH 6.0) with methanol (96:4 v/v)[5].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or 265 nm are commonly used for 5-FU[1][6]. A PDA detector is recommended to monitor for other degradation products.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: Dilute the samples to be analyzed to fall within the linear range of the calibration curve (e.g., 1-100 µg/mL for 5-FU) using the mobile phase. Filter the samples through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Prepare a series of standard solutions of 5-FU of known concentrations. If a pure standard of 6-OH-DHFU is available, prepare a separate calibration curve for it.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Identify and quantify the peaks corresponding to 5-FU and 6-OH-DHFU based on their retention times compared to the standards. The formation of 6-OH-DHFU will be indicated by a new peak, typically eluting earlier than 5-FU due to its increased polarity.

Visualizations

Degradation Pathway of 5-Fluorouracil

G FU 5-Fluorouracil (5-FU) OH_DHFU 5-Fluoro-dihydro-6-hydroxy- 2,4(1H,3H)-pyrimidinedione (6-OH-DHFU) FU->OH_DHFU Hydrolysis (Alkaline conditions) Further_Degradation Further Degradation Products (e.g., ring-opened compounds, non-chromophoric species) OH_DHFU->Further_Degradation Ring Opening G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Sample Prepare 5-FU Solution Alkaline Alkaline Stress (e.g., 0.1N NaOH) Prep_Sample->Alkaline Acidic Acidic Stress (e.g., 0.1N HCl) Prep_Sample->Acidic Neutral Neutral Stress (Water) Prep_Sample->Neutral Light Photolytic Stress Prep_Sample->Light HPLC RP-HPLC Analysis Alkaline->HPLC Acidic->HPLC Neutral->HPLC Light->HPLC Data Data Interpretation (Quantify 5-FU and 6-OH-DHFU) HPLC->Data

Caption: Workflow for assessing the stability of 5-FU and the formation of 6-OH-DHFU.

Summary of Recommended Storage Conditions

Parameter Recommendation for Aqueous Solutions Rationale
pH Slightly acidic to neutral (pH 4-7) for parent 5-FU stability.Minimizes hydrolysis to 6-OH-DHFU, which is accelerated in alkaline conditions.[1]
Temperature Refrigerated (2-8°C) or Frozen (-20°C).Reduces the rate of all chemical degradation pathways. Note the risk of crystallization at low temperatures for high concentrations.[2]
Light Exposure Protect from light using amber vials or storage in the dark.The parent compound 5-FU is known to be light-sensitive.[1]
Solvent Use buffered aqueous solutions for pH control.Prevents pH shifts that can accelerate degradation.

Conclusion

The stability of 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- is intrinsically linked to the stability of its parent compound, 5-Fluorouracil. By understanding the degradation pathways and the influence of environmental factors such as pH, temperature, and light, researchers can take proactive steps to improve the shelf life of their solutions. The troubleshooting guide and experimental protocols provided here offer a practical framework for identifying and resolving common stability issues. Adherence to these guidelines will ensure the reliability and reproducibility of experimental results.

References

  • Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(6), 630–637. [Link]

  • Roch, C., Favier, B., & Pinguet, F. (2000). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de pharmacie de Belgique, 55(3), 73–78. [Link]

  • Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A stability-indicating RP-HPLC assay method for 5-fluorouracil. ResearchGate. [Link]

  • Butt, A. M., Qamar, S., & Khalid, S. M. (2018). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]

  • Wang, J., Li, H., & Wang, Y. (2010). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 18(5). [Link]

  • Guterres, S. S., Alves, M. P., & Pohlmann, A. R. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 49(1), 139-148. [Link]

  • Komm, C., Rochani, A., Fox, T., & Kaushal, G. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug discoveries & therapeutics, 16(1), 1–7. [Link]

  • Porter, D. J., Chestnut, W. G., Taylor, L. C., Merrill, B. M., & Spector, T. (1992). (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. The Journal of biological chemistry, 267(8), 5236–5242. [Link]

  • Li, L., Zhao, M., & Vishnuvajjala, B. R. (2009). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 10(3), 960–968. [Link]

  • Maring, J. G., Schouten, L., Greijdanus, B., de Vries, E. G., & Uges, D. R. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic drug monitoring, 27(1), 25–30. [Link]

  • Li, L., Zhao, M., & Vishnuvajjala, R. B. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. [Link]

  • Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Generics and Biosimilars Initiative Journal (GaBI Journal), 13(2), 107-10. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Al-Masoudi, N. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2015). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 7(10), 239-246. [Link]

  • Vila-Jato, J. L., Blanco-Méndez, J., & Otero-Espinar, F. J. (1994). Kinetic Model for 5-fluorouridine Degradation. Catalytic Effect of 5-fluorouracil. Arzneimittel-Forschung, 44(11), 1259–1262. [Link]

  • Ferreira, L. (2015). Degradation of 5-Fluorouracil in waters. Sigarra. [Link]

  • Hasija, M., Li, L., Rahman, N., & Ausar, S. F. (2017). Effect of temperature and pH on enveloped viral stability. ResearchGate. [Link]

  • ChemBK. (2024, April 9). 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione. ChemBK. [Link]

  • Fang, H., Wang, Y., Gao, C., Yan, H., Dong, B., & Yu, Y. (2010). Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. Journal of hazardous materials, 183(1-3), 575–582. [Link]

  • De-Stefano, F., Carlini, P., Guspiel, A., Genuardi, M., & Zuppi, C. (2015). Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort. Oncotarget, 6(35), 37933–37942. [Link]

  • Stiles, M. L., Allen, L. V., Jr, & Prince, S. J. (1995). Stability of fluorouracil administered through four portable infusion pumps. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 52(23), 2702–2705. [Link]

  • Kim, D., Kim, C., & Kim, S. (2022). Thermal Stability and the Effect of Water on Hydrogen Fluoride Generation in Lithium-Ion Battery Electrolytes Containing LiPF6. Molecules (Basel, Switzerland), 27(13), 4153. [Link]

  • Botticelli, A., Borro, M., Onesti, C. E., Strigari, L., Gentile, G., Cerbelli, B., … Marchetti, P. (2016). Degradation Rate of 5-Fluorouracil in Metastatic Colorectal Cancer: A New Predictive Outcome Biomarker? PloS one, 11(8), e0160539. [Link]

Sources

Validation & Comparative

"comparative cytotoxicity of 5-fluorodihydro-6-hydroxy-pyrimidinedione and other pyrimidinediones"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cytotoxicity of Pyrimidinedione Analogs in Cancer Research

This guide provides an in-depth comparative analysis of the cytotoxic properties of various pyrimidinedione derivatives, with a particular focus on understanding the activity of 5-Fluorouracil (5-FU) and its metabolites, such as 5-fluorodihydro-6-hydroxy-pyrimidinedione. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships that govern the efficacy of this critical class of anticancer agents.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the composition of nucleic acids (cytosine, thymine, and uracil).[1] This inherent biological relevance has made pyrimidine analogs a cornerstone of antimetabolite chemotherapy for over half a century.[2][3] These agents function by mimicking endogenous pyrimidines, thereby interfering with the synthesis and function of DNA and RNA, processes upon which rapidly proliferating cancer cells are heavily dependent.[3]

The archetypal fluoropyrimidine, 5-Fluorouracil (5-FU), remains a widely utilized chemotherapeutic for a range of solid tumors, including colorectal, breast, and gastric cancers.[2][3][4] However, its efficacy is often limited by both intrinsic and acquired resistance, as well as significant host toxicity. This has spurred extensive research into novel pyrimidinedione derivatives and a deeper investigation into the metabolic fate of established drugs.[2][5][6] This guide will compare the cytotoxic mechanisms and potencies of 5-FU, its metabolic derivatives, and other novel pyrimidinediones, providing a framework for evaluating their therapeutic potential.

Section 1: The Benchmark Agent: 5-Fluorouracil (5-FU)

To compare other pyrimidinediones, one must first establish a benchmark. 5-FU serves as the quintessential point of reference due to its extensive clinical use and well-characterized mechanisms of action.

Metabolic Activation: The Path to Cytotoxicity

5-FU is a prodrug that must be anabolized intracellularly to exert its cytotoxic effects. It enters the cell via the same transport mechanisms as endogenous uracil.[3] Once inside, it undergoes conversion into three active metabolites that disrupt cellular processes through distinct mechanisms:

  • Fluorodeoxyuridine Monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate.[7] This complex formation inhibits the catalytic activity of TS, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][8] The resulting depletion of dTMP leads to a "thymineless death," a catastrophic event for rapidly dividing cells.[8]

  • Fluorouridine Triphosphate (FUTP): FUTP is incorporated into RNA in place of uridine triphosphate (UTP).[4][7] This fraudulent incorporation disrupts RNA processing, including pre-rRNA splicing and post-transcriptional modifications, ultimately impairing protein synthesis and contributing to cytotoxicity.[2]

  • Fluorodeoxyuridine Triphosphate (FdUTP): This metabolite can be misincorporated into DNA, leading to DNA damage and fragmentation, further contributing to cell death.[3]

The Countervailing Pathway: Catabolism and Inactivation

The therapeutic window of 5-FU is critically governed by its catabolism. The rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD), which is highly expressed in the liver and converts 5-FU to dihydrofluorouracil (DHFU).[2][3] This initial step is crucial, as over 80% of an administered 5-FU dose is typically catabolized, and DHFU and its subsequent metabolites are generally considered to be inactive and far less cytotoxic.[2] Understanding this pathway is paramount, as variations in DPD activity among patients can lead to severe toxicity or lack of efficacy.

five_fu_metabolism cluster_activation Anabolism (Activation) cluster_catabolism Catabolism (Inactivation) five_FU 5-Fluorouracil (5-FU) FUMP FUMP five_FU->FUMP FdUMP FdUMP five_FU->FdUMP Thymidine Phosphorylase DHFU Dihydrofluorouracil (DHFU) five_FU->DHFU DPD FUDP FUDP FUMP->FUDP FdUDP FdUDP FUMP->FdUDP FUTP FUTP FUDP->FUTP RNA_Incorp RNA Dysfunction FUTP->RNA_Incorp TS_Inhib Thymidylate Synthase Inhibition FdUMP->TS_Inhib FdUTP FdUTP FdUDP->FdUTP DNA_Incorp DNA Damage FdUTP->DNA_Incorp FUPA α-fluoro-β-ureidopropionic acid DHFU->FUPA FBAL α-fluoro-β-alanine FUPA->FBAL

Caption: Metabolic pathways of 5-Fluorouracil (5-FU).

Section 2: Evaluating 5-Fluorodihydro-6-hydroxy-pyrimidinedione

Direct experimental data on the cytotoxicity of 5-fluorodihydro-6-hydroxy-pyrimidinedione is not prevalent in publicly available literature. However, its structure strongly suggests it is a downstream metabolite of 5-FU, likely arising from the hydroxylation of DHFU.

Hypothesized Cytotoxic Profile: Based on the established role of DPD in inactivating 5-FU by converting it to DHFU, it is scientifically sound to hypothesize that 5-fluorodihydro-6-hydroxy-pyrimidinedione would exhibit significantly lower cytotoxicity compared to its parent compound, 5-FU. The initial reduction of the pyrimidine ring by DPD is the critical deactivating step. Subsequent metabolic modifications, such as hydroxylation, are unlikely to restore the structural features required for conversion into the active metabolites (FdUMP, FUTP, FdUTP) that are responsible for inhibiting thymidylate synthase or being incorporated into nucleic acids.

Rationale for Study: The study of such metabolites is not merely academic. It is crucial for:

  • Pharmacokinetic Modeling: Understanding the full metabolic profile of a drug helps in predicting its clearance, half-life, and potential for drug-drug interactions.

  • Toxicity Profiling: While often less active, metabolites can sometimes have unique off-target toxicities.

  • Biomarker Development: Measuring levels of specific metabolites in patients could serve as biomarkers for drug metabolism rates, helping to personalize dosing and predict patient response or toxicity.

Section 3: Comparative Cytotoxicity Data of Pyrimidinediones

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell viability by 50%.[9] This value is highly dependent on the specific cancer cell line and the assay conditions.[9] The following table summarizes representative IC50 values for various pyrimidine derivatives from published studies, illustrating the broad range of activities within this class.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Fluoropyrimidines 5-Fluorouracil (5-FU)CHO-K135 - 50[10]
5-Fluorouracil (5-FU)HCT116 (Colorectal)Varies (Sensitive)[11]
5-Fluorouracil (5-FU)SW480 (Colorectal)Varies (Resistant)[11]
5-Fluoro-2'-deoxyuridine (FdUrd)CHO-K11.25 - 35[10]
Indazol-Pyrimidines Compound 5fMCF-7 (Breast)1.858[12]
Compound 5fA549 (Lung)3.628[12]
Compound 5fCaco-2 (Colorectal)1.056[12]
Compound 4bCaco-2 (Colorectal)0.827[12]
Pyrimidine-Chalcones CFMPY-2HeLa (Cervical)2.28 - 5.48[13]
CFMPY-2A549 (Lung)2.28 - 5.48[13]
Reference Drug CisplatinHeLa (Cervical)5.27[13]
CisplatinA549 (Lung)4.05[13]
StaurosporineMCF-7 (Breast)8.029[12]

Key Insights from Comparative Data:

  • Cell Line Specificity: The cytotoxicity of a single compound, like 5-FU, can vary dramatically between different cell lines, even those from the same tissue of origin (e.g., HCT116 vs. SW480).[11] This often reflects underlying differences in the expression of key enzymes like thymidylate synthase or drug transporters.[14]

  • Potency of Novel Derivatives: Newly synthesized pyrimidine derivatives, such as the indazol-pyrimidines, can exhibit potent cytotoxicity, with some compounds showing IC50 values in the low micromolar or even sub-micromolar range, surpassing the potency of standard chemotherapeutics like Staurosporine in certain cell lines.[12]

  • Structural Modifications Matter: The diverse range of activities highlights the importance of the substituents on the pyrimidine core. Modifications can enhance properties like cell uptake, target binding, and metabolic stability.[13]

Section 4: Mechanistic Hallmarks of Pyrimidinedione-Induced Cytotoxicity

Beyond simple viability metrics, understanding the mechanism of cell death is crucial. For 5-FU and many related analogs, the primary mechanism is the induction of apoptosis , or programmed cell death.

The cytotoxic insults caused by 5-FU—DNA damage, RNA dysfunction, and nucleotide pool imbalance—trigger cellular stress responses.[15] In susceptible cells, these stress signals converge on the intrinsic apoptotic pathway. A study in colorectal cancer cells demonstrated that 5-FU-induced apoptosis is dependent on the activation of caspase-9 , a key initiator caspase in the intrinsic pathway.[11] This activation is often mediated by upstream signaling molecules like protein kinase C-δ (PKCδ).[11] Activation of these initiator caspases leads to a downstream cascade involving effector caspases (like caspase-3), which execute the final stages of apoptosis by cleaving cellular proteins and dismantling the cell.

apoptosis_pathway five_FU 5-FU Metabolites (FdUMP, FUTP, FdUTP) stress Cellular Stress (DNA/RNA Damage, TS Inhibition) five_FU->stress pkcd PKCδ Activation stress->pkcd bax Bax/Bak Activation stress->bax cas9 Caspase-9 Activation pkcd->cas9 Mediates mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome apoptosome->cas9 Activates cas9->apoptosome cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: 5-FU induced intrinsic apoptotic pathway.

Section 5: Experimental Protocol for In Vitro Cytotoxicity Assessment

To ensure data is reliable and reproducible, a standardized protocol is essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product that is insoluble in aqueous solutions.[17] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) to logarithmic growth phase.

    • Trypsinize, count, and resuspend cells in fresh culture medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Causality Check: Seeding an optimal cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test pyrimidinedione in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Self-Validation: Including a positive control (a compound with known cytotoxicity, like doxorubicin or cisplatin) is essential to validate that the assay system is responding correctly.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Place the plate on a shaker for 10 minutes at low speed to ensure complete solubilization.

    • Measure the absorbance (optical density) of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the % Viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a dose-response curve and determine the IC50 value.[18][19]

mtt_workflow start Start seed 1. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Pyrimidinedione Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Aspirate Medium & Add DMSO (150 µL/well) incubate3->solubilize read 8. Read Absorbance (490-570 nm) solubilize->read analyze 9. Calculate % Viability & IC50 read->analyze end End analyze->end

Sources

An In-Vivo Comparative Analysis of 5-Fluorouracil and its Dihydropyrimidine Metabolites: Efficacy and Toxicity Considerations

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in-vivo efficacy of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) and its initial catabolite, 5,6-dihydro-5-fluorouracil, a compound structurally related to 5-fluorodihydro-6-hydroxy-pyrimidinedione. As direct comparative efficacy data for 5-fluorodihydro-6-hydroxy-pyrimidinedione is not available in published literature, this guide will focus on the well-established metabolic pathway of 5-FU to elucidate the profound differences in anti-cancer activity and toxicity profiles between the parent drug and its dihydropyrimidine derivatives. Understanding this metabolic inactivation is critical for optimizing fluoropyrimidine-based cancer therapies.

Introduction: The Central Role of 5-Fluorouracil in Oncology

5-Fluorouracil, a fluorinated pyrimidine analogue, has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[1][2] Its mechanism of action relies on its intracellular conversion to active metabolites that disrupt DNA and RNA synthesis, ultimately leading to cell death.[3][4] However, the clinical efficacy and toxicity of 5-FU are significantly influenced by its complex metabolic pathways, primarily the catabolic route initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[5][6]

Mechanism of Action: 5-Fluorouracil vs. its Dihydropyrimidine Metabolites

The profound difference in the in-vivo efficacy between 5-FU and its dihydropyrimidine metabolites stems from their fundamentally distinct interactions with cellular machinery.

5-Fluorouracil (5-FU): An Active Cytotoxic Agent

Upon administration, 5-FU is anabolized into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of thymidylate synthesis and subsequent "thymineless death."[3]

  • Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be misincorporated into DNA, leading to DNA damage and apoptosis.[3]

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting RNA processing and function.[3]

The collective action of these active metabolites underlies the potent cytotoxic effects of 5-FU against rapidly proliferating cancer cells.

5,6-Dihydro-5-fluorouracil and Related Dihydropyrimidines: Inactive Catabolites

In contrast to the anabolic activation of 5-FU, the catabolic pathway renders the molecule inactive. The initial and rate-limiting step in this process is the conversion of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU) by DPD.[5][7] This dihydropyrimidine derivative is not a substrate for the enzymes that produce the cytotoxic nucleotides. Subsequent enzymatic steps further break down DHFU into non-toxic metabolites, including α-fluoro-β-alanine (FBAL).[8] Therefore, 5-fluorodihydro-6-hydroxy-pyrimidinedione, as a dihydropyrimidine derivative, is expected to lack the direct cytotoxic activity of 5-FU.

Signaling Pathway: 5-FU Metabolic Activation and Inactivation

Caption: Metabolic fate of 5-Fluorouracil (5-FU).

In Vivo Efficacy: A Tale of Two Pathways

The anticancer efficacy of fluoropyrimidine therapy is a direct consequence of the balance between the anabolic activation and catabolic inactivation of 5-FU.

Table 1: Comparative In Vivo Efficacy Profile

Feature5-Fluorouracil (5-FU)5,6-Dihydro-5-fluorouracil (and related dihydropyrimidines)
Antitumor Activity HighNegligible to None
Mechanism Inhibition of DNA and RNA synthesisInactive metabolite
Therapeutic Role Primary cytotoxic agentByproduct of 5-FU catabolism

While no direct in-vivo studies comparing the efficacy of 5-fluorodihydro-6-hydroxy-pyrimidinedione and 5-FU exist, the established principles of 5-FU metabolism strongly indicate that the former would not possess significant antitumor activity.

Toxicity Profile: The Critical Role of DPD

The catabolism of 5-FU by DPD is not only crucial for its inactivation but also a major determinant of its toxicity.

  • 5-FU Toxicity: The side effects of 5-FU, including myelosuppression, mucositis, and diarrhea, are extensions of its cytotoxic activity on rapidly dividing normal cells.[9]

  • DPD Deficiency: A significant portion of the population has a deficiency in DPD activity due to genetic polymorphisms.[5][10] In these individuals, the clearance of 5-FU is impaired, leading to increased exposure to the active drug and a higher risk of severe, life-threatening toxicity.[6]

  • Metabolite-related Toxicity: While the dihydropyrimidine metabolites are inactive in terms of anticancer efficacy, some downstream catabolites, such as FBAL, have been associated with neurotoxicity.[3]

Table 2: Comparative Toxicity Profile

Feature5-Fluorouracil (5-FU)5,6-Dihydro-5-fluorouracil (and related dihydropyrimidines)
Primary Toxicity Myelosuppression, mucositis, diarrheaGenerally low; potential for neurotoxicity from downstream catabolites
Key Determinant Dose and DPD activityRate of formation and further catabolism
Clinical Significance Dose-limiting toxicitiesContributes to the overall side-effect profile of 5-FU

Experimental Protocols for In Vivo Efficacy Assessment

To evaluate the in-vivo efficacy of a novel fluoropyrimidine derivative, a well-designed preclinical study is essential. The following protocol outlines a standard approach using a xenograft mouse model.

Protocol: Tumor Growth Inhibition Study in a Xenograft Model

Objective: To determine the in-vivo antitumor efficacy of a test compound compared to a vehicle control and a positive control (5-FU).

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)[11]

  • Human colorectal cancer cell line (e.g., HCT116, HT-29)

  • Test compound (e.g., a novel dihydropyrimidine derivative)

  • 5-Fluorouracil (positive control)

  • Vehicle control (e.g., saline, DMSO)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Experimental Workflow:

Xenograft_Workflow A Cell Culture B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Administration (e.g., i.p., oral) D->E F Continued Tumor Measurement E->F G Endpoint Analysis (Tumor Volume, Body Weight) F->G

Caption: Xenograft tumor model workflow.

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days.[11]

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, Test Compound, 5-FU).

  • Treatment Administration: Administer the respective treatments according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral).[13]

  • Continued Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the animals regularly throughout the study.

  • Endpoint Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration. Calculate tumor growth inhibition (TGI) for each treatment group.[14]

Conclusion and Future Directions

The in-vivo efficacy of 5-Fluorouracil is intrinsically linked to its metabolic activation, while its toxicity is heavily influenced by its catabolic inactivation by DPD. Dihydropyrimidine derivatives such as 5,6-dihydro-5-fluorouracil are inactive catabolites and are not expected to possess direct antitumor activity. This fundamental difference underscores the importance of understanding the metabolic fate of fluoropyrimidine drugs in designing more effective and safer cancer therapies.

Future research in this area may focus on:

  • DPD-guided dosing strategies: Tailoring 5-FU dosage based on a patient's DPD status to minimize toxicity and maximize efficacy.[15]

  • Development of novel fluoropyrimidines: Designing prodrugs that are less susceptible to DPD-mediated inactivation or that selectively release 5-FU in the tumor microenvironment.

  • Targeting DPD: Investigating the co-administration of DPD inhibitors to modulate 5-FU pharmacokinetics, although this approach requires careful management of toxicity.

By continuing to unravel the complexities of fluoropyrimidine metabolism, the scientific community can pave the way for more personalized and effective cancer treatments.

References

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • 5-Fluorouracil Toxicity: Revisiting the Relevance of Pharmacokinetic Parameters. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • In Vivo Effect of 5-Ethynyluracil on 5-Fluorouracil Metabolism Determined by 19F Nuclear Magnetic Resonance Spectroscopy. (n.d.). American Association for Cancer Research. Retrieved January 23, 2026, from [Link]

  • The Main Metabolites of Fluorouracil + Adriamycin + Cyclophosphamide (FAC) Are Not Major Contributors to FAC Toxicity in H9c2 Cardiac Differentiated Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Biochemical and Clinical Pharmacology of 5-Fluorouracil. (n.d.). CancerNetwork. Retrieved January 23, 2026, from [Link]

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. (n.d.). American Association for Cancer Research. Retrieved January 23, 2026, from [Link]

  • PharmGKB summary: fluoropyrimidine pathways. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Metabolism of the 5-fluorouracil (5-FU). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 5-Fluorouracil (5-FU)-induced organ toxicities: mechanisms, management, and prevention strategies. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis of 5,6‐dihydropyrimidine‐2(1H)‐thione analogues. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Animal Models of Colorectal Cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Dihydropyrimidine Dehydrogenase Gene Variation and Its Association with 5-Fluorouracil Toxicity in Colorectal Patients. (n.d.). Asian Pacific Journal of Cancer Biology. Retrieved January 23, 2026, from [Link]

  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Fluoropyrimidine-based chemotherapies. (n.d.). Genomics Education Programme. Retrieved January 23, 2026, from [Link]

  • Recent advances in the development and application of colorectal cancer mouse models. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Organic Chemistry Research. Retrieved January 23, 2026, from [Link]

  • Fluoropyrimidine. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • The role of DPD in 5-FU metabolism. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Individualized Dosing of Fluoropyrimidine-Based Chemotherapy to Prevent Severe Fluoropyrimidine-Related Toxicity: What Are the Options? (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Animal Models: A Tool for Colon Cancer Research. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. (n.d.). American Society of Clinical Oncology. Retrieved January 23, 2026, from [Link]

  • Fluoropyrimidine chemotherapy in a rat model: comparison of fluorouracil metabolite profiles determined by high-field 19F-NMR spectroscopy of tissues ex vivo with therapy response and toxicity for locoregional vs systemic infusion protocols. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • One‐Pot Synthesis of Pyrimido[4,5‐d]pyrimidine Derivatives and Investigation of Their Antibacterial, Antioxidant, DNA‐Binding and Voltammetric Characteristics. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (n.d.). second scight. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Fluorouracil Against Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Cornerstone of Chemotherapy

For decades, 5-Fluorouracil (5-FU), a pyrimidine analog, has been a cornerstone in the treatment of solid tumors, particularly colorectal, breast, and pancreatic cancers.[1] Its mechanism relies on the disruption of DNA and RNA synthesis, preferentially affecting rapidly dividing cancer cells.[2] However, the clinical utility of 5-FU is often hampered by both intrinsic and acquired resistance, as well as significant toxicity. This toxicity is closely linked to its catabolism; over 80% of an administered dose is rapidly broken down by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites, including 5,6-dihydro-5-fluorouracil (DHFU) and its hydrated form, 5-fluorodihydro-6-hydroxy-pyrimidinedione.[3][4][5] Variability in DPD activity among patients can lead to severe adverse effects.[6]

The advent of precision medicine has ushered in a new era of "novel therapeutics"—drugs designed to exploit specific molecular vulnerabilities within cancer cells. This guide will establish a robust preclinical framework to benchmark 5-FU against these next-generation agents, providing the rationale and methodologies required to generate comparative data for informed drug development decisions.

Pillar 1: Understanding the Mechanisms of Action

A meaningful comparison begins with a clear understanding of how each agent works. The choice of experimental models and endpoints is entirely dependent on the drug's mechanism of action.

The Benchmark: 5-Fluorouracil (5-FU)

5-FU is a prodrug that undergoes intracellular conversion into several active metabolites. Its cytotoxic effects are primarily mediated through two pathways:

  • Inhibition of DNA Synthesis: Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[2][7] This leads to a "thymineless death" in rapidly proliferating cells.

  • Disruption of RNA Function: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its processing and function, which can also trigger cell death.[8][9]

The catabolic pathway, initiated by DPD, is a critical consideration for its pharmacology but does not contribute to its anti-cancer activity.

G cluster_0 5-FU Activation & Action cluster_1 5-FU Catabolism (Inactivation) FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT/UPK FUTP FUTP FUMP->FUTP FdUMP FdUMP FUMP->FdUMP RNA RNA Disruption FUTP->RNA Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition DNA_Syn DNA Synthesis Inhibition TS->DNA_Syn FU_cat 5-Fluorouracil (5-FU) DHFU 5,6-dihydro-5-fluorouracil (DHFU) FU_cat->DHFU DPD (rate-limiting) Metabolite 5-fluorodihydro-6-hydroxy- pyrimidinedione & others DHFU->Metabolite

Caption: Anabolic (activation) vs. Catabolic (inactivation) pathways of 5-Fluorouracil.

Novel Therapeutics: A Targeted Approach

Unlike the broad cytotoxicity of 5-FU, novel therapeutics are often designed to interact with a specific molecular target that is a key driver of the cancer's growth or survival. For this guide, we will consider three classes of drugs relevant to cancers traditionally treated with 5-FU.

  • KRAS Inhibitors (e.g., Adagrasib): The KRAS gene is one of the most frequently mutated oncogenes, particularly in pancreatic and colorectal cancers.[1] For a long time, it was considered "undruggable." Novel inhibitors like adagrasib specifically target mutations such as KRAS-G12C, locking the protein in an inactive state and shutting down downstream pro-growth signaling pathways like the MAPK pathway.[10]

  • PARP Inhibitors (e.g., Olaparib): Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations, which can be found in breast and pancreatic cancers. These drugs trap the PARP enzyme on DNA, leading to an accumulation of double-strand breaks that cannot be repaired, causing cell death.

  • Immune Checkpoint Inhibitors (e.g., Pembrolizumab): These antibodies block proteins like PD-1 or PD-L1, which act as "brakes" on the immune system. In some colorectal cancers with high microsatellite instability (MSI-H), tumors have numerous mutations that can be recognized by the immune system. Checkpoint inhibitors release these brakes, allowing T-cells to effectively attack and kill cancer cells.

G cluster_0 KRAS-G12C Pathway EGFR Growth Factor Receptor KRAS KRAS-G12C (Active) EGFR->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Adagrasib Adagrasib Adagrasib->KRAS Inhibition

Caption: Simplified signaling pathway inhibited by a KRAS-G12C inhibitor.

Pillar 2: A Framework for Experimental Benchmarking

A robust comparison requires a multi-tiered approach, moving from high-throughput in vitro assays to more complex in vivo models. The key is to select assays that provide clear, quantitative, and mechanistically relevant data.

Tier 1: In Vitro Cellular Assays
  • Objective: To determine the direct cytotoxic or growth-inhibitory potential of the compounds on cancer cell lines. This is the foundational step for assessing potency.

  • Why this choice? In vitro assays are rapid, cost-effective, and allow for the screening of many compounds across diverse, well-characterized cancer cell lines. They provide the first indication of a drug's potential efficacy and are essential for calculating key metrics like the half-maximal inhibitory concentration (IC50).

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Cell Line Selection & Seeding:

    • Rationale: Choose a panel of cell lines relevant to the drug's proposed indication (e.g., HCT116 for colorectal cancer, PANC-1 for pancreatic, MCF-7 for breast). Include cell lines with and without the target biomarker for novel therapeutics (e.g., a KRAS-G12C mutant line vs. a KRAS wild-type line).

    • Protocol:

      • Culture selected cell lines under standard conditions (e.g., 37°C, 5% CO₂).

      • Harvest cells using trypsin and perform a cell count.

      • Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

      • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Rationale: A serial dilution series is critical for generating a dose-response curve from which the IC50 can be calculated.

    • Protocol:

      • Prepare a 10 mM stock solution of each test compound (5-FU, Adagrasib, etc.) in DMSO.

      • Perform a serial dilution (e.g., 1:3) in culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO only).

      • Remove the media from the seeded cells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Rationale: A 72-hour incubation is a standard duration that allows for multiple cell doubling times, ensuring that effects on proliferation can be observed.

    • Protocol: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Protocol:

      • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read luminescence on a plate reader.

  • Data Analysis:

    • Rationale: Normalizing the data to controls allows for a clear comparison across different compounds and cell lines.

    • Protocol:

      • Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.

      • Plot the normalized viability (%) against the log of the drug concentration.

      • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.

Caption: Workflow for an in vitro cell viability and IC50 determination assay.

Tier 2: In Vivo Efficacy Models
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism, which provides insights into drug delivery, metabolism, and overall therapeutic effect.[9]

  • Why this choice? In vivo models, such as the human tumor xenograft model, are a critical step in preclinical development.[4] They assess a drug's ability to inhibit tumor growth in a complex biological system, offering a more clinically relevant evaluation than in vitro tests alone.[3]

  • Model Selection & Tumor Implantation:

    • Rationale: The choice of cell line for implantation should be based on the in vitro data. Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[4]

    • Protocol:

      • Select a cell line that showed appropriate sensitivity in vitro (e.g., HCT116).

      • Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.

      • Monitor mice regularly for tumor formation.

  • Study Initiation & Randomization:

    • Rationale: Randomizing animals into treatment groups only after tumors have reached a specific size ensures a uniform starting point for all groups, reducing variability.

    • Protocol:

      • When tumors reach a mean volume of ~100-150 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 mice per group).

      • Treatment groups should include: Vehicle Control, 5-FU (e.g., 20 mg/kg), and Novel Therapeutic (at one or more doses).

  • Dosing & Monitoring:

    • Rationale: The route of administration and schedule should mimic the intended clinical use as closely as possible. Consistent monitoring of tumor volume and body weight is essential for assessing efficacy and toxicity.

    • Protocol:

      • Administer drugs according to the planned schedule (e.g., intraperitoneal injection for 5-FU, oral gavage for a novel kinase inhibitor) for a set period (e.g., 21 days).

      • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

      • Monitor animal body weight twice weekly as a general measure of toxicity.

  • Endpoint & Data Analysis:

    • Protocol:

      • The study is terminated when tumors in the control group reach a predetermined maximum size or after the treatment period ends.

      • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

      • Plot the mean tumor volume for each group over time.

      • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

Pillar 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for objective comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50, nM)
CompoundCell Line (e.g., Colorectal)Cell Line (e.g., Pancreatic)Cell Line (e.g., Breast)
HCT116 (KRAS G13D) SW620 (KRAS G12V) PANC-1 (KRAS G12D)
5-Fluorouracil 1,5002,2003,500
Adagrasib (KRAS G12C-i) > 10,000 (N/A)> 10,000 (N/A)> 10,000 (N/A)
Olaparib (PARP-i) 8,0009,5001,200 (BRCA1 mut)
Pembrolizumab (PD-1 Ab) N/A (Requires co-culture)N/A (Requires co-culture)N/A (Requires co-culture)

Note: Data are representative and for illustrative purposes only. N/A indicates the drug's mechanism is not relevant to the cell line's genetic background or the assay type.

Table 2: Comparative In Vivo Efficacy (Tumor Growth Inhibition, %)
CompoundDose & ScheduleHCT116 Xenograft Model TGI (%)PANC-1 Xenograft Model TGI (%)
5-Fluorouracil 20 mg/kg, 3x/week, IP55%40%
Novel Therapeutic A 50 mg/kg, daily, PO85% (in relevant model)15% (in non-target model)
Combination Therapy 5-FU + Novel A92%50%

Note: Data are representative and for illustrative purposes only. TGI is calculated at the end of the study.

Conclusion

Benchmarking a legacy therapeutic like 5-FU against novel agents requires a systematic, evidence-based approach. The methodologies outlined in this guide, from foundational in vitro cytotoxicity assays to more definitive in vivo efficacy studies, provide a framework for generating robust, comparative data. The ultimate goal is not simply to determine if a new drug is "better," but to understand where, how, and in which patient populations it holds the most promise. By rigorously comparing mechanisms, potency, and efficacy, drug development professionals can make more informed decisions, accelerating the journey of truly innovative medicines to the clinic.

References
  • Patel, J. N., & O'Neil, B. H. (n.d.). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. MDPI.
  • Diasio, R. B. (n.d.). Dihydropyrimidine Dehydrogenase and the Efficacy and Toxicity of 5-fluorouracil. PubMed.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology, 21(13), 2631-2641.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy-: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

Given its classification as a fluorinated pyrimidine, 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- should be treated as a potentially hazardous substance. Related compounds, such as 5-Fluorouracil, are known to be toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound. The primary routes of exposure to mitigate are inhalation of airborne particles, dermal contact, and accidental ingestion.

Key Principles of Containment:

  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[4]

  • Administrative Controls: Access to areas where the compound is handled should be restricted to trained personnel. Clear signage indicating the presence of a hazardous chemical should be posted.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for preventing direct contact with the chemical. A multi-layered approach, as detailed below, provides comprehensive protection.

Hand Protection: The First Line of Defense

Due to the risk of dermal absorption and irritation, robust hand protection is non-negotiable.

  • Glove Selection: Not all gloves offer the same level of protection against all chemicals. For handling fluorinated pyrimidines and other cytotoxic drugs, double gloving with powder-free nitrile gloves is the recommended standard.[5][6] Nitrile gloves have demonstrated good resistance to a range of chemicals and are a suitable alternative to latex, which can cause allergic reactions.[7]

    • Inner Glove: The first pair of gloves should be tucked under the cuff of the lab coat.

    • Outer Glove: The second pair of gloves should be worn over the cuff of the lab coat.

  • Glove Change Frequency: Gloves should be changed immediately if they become contaminated, torn, or punctured. For prolonged procedures, it is best practice to change outer gloves every 30-60 minutes.[6]

Body Protection: Shielding Against Splashes and Spills

A dedicated laboratory coat is essential to protect street clothes and underlying skin from contamination.

  • Lab Coat Specifications: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is preferred when handling cytotoxic or hazardous compounds.[8] This design minimizes the potential for frontal splashes to penetrate to the wearer's clothing.

  • Donning and Doffing: Care should be taken when removing the lab coat to avoid contact with any contaminated outer surfaces.

Eye and Face Protection: Safeguarding Against Aerosols and Splashes

Protecting the eyes and face from accidental splashes of solutions or contact with airborne powder is crucial.

  • Minimum Requirement: Safety glasses with side shields are the minimum requirement for any laboratory work.

  • Enhanced Protection: When there is a risk of splashing, chemical splash goggles should be worn. For procedures with a higher risk of aerosol generation or significant splash potential, a full-face shield used in conjunction with goggles provides the most comprehensive protection.[5]

Respiratory Protection: Preventing Inhalation Exposure

Given the potential for this compound to be in a powdered form, respiratory protection is a critical component of the PPE ensemble.

  • Respirator Type: When handling the solid compound outside of a containment device or when there is a risk of aerosol generation, a fit-tested NIOSH-approved N95 or N100 respirator is recommended.[5][9] These respirators are effective at filtering out airborne particulates.

  • Programmatic Requirement: The use of respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA.

Table 1: Summary of Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationRationale
Gloves Double-layered, powder-free nitrile glovesPrevents skin contact and absorption. Nitrile offers good chemical resistance. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting cuffsProtects clothing and skin from contamination from splashes and spills.
Eye/Face Protection Safety glasses with side shields (minimum); Chemical splash goggles and/or a full face shield for splash risksProtects eyes and face from accidental splashes and airborne particles.
Respiratory Protection NIOSH-approved N95 or N100 respirator (fit-tested)Prevents inhalation of airborne powder or aerosols, especially when handling the solid compound.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and has been inspected for any defects. The chemical fume hood or BSC should be certified and operating correctly.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within the containment of a chemical fume hood or BSC to minimize the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

  • Post-Handling: After handling is complete, decontaminate the work surface. Carefully remove and dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Alert: Inform your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Contain: If trained to do so, and if the spill is small, use a chemical spill kit with an inert absorbent material to contain the spill.

  • Clean-up: Follow your institution's specific procedures for cleaning up hazardous chemical spills. This typically involves wearing appropriate PPE and using a deactivating agent if one is known and safe to use.

  • Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.

Disposal Protocol

As a halogenated heterocyclic compound, 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- and any materials contaminated with it must be disposed of as hazardous waste.[5]

  • Waste Segregation:

    • Solid Waste: Unused compound, contaminated gloves, gowns, and other disposable materials should be collected in a clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour any solutions down the drain.[10]

    • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Waste Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company. Incineration is a common disposal method for halogenated organic compounds.[11]

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key decision-making processes.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection start Handling 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- risk_assessment Potential for: - Inhalation of powder/aerosol? - Skin contact? - Eye/face splash? start->risk_assessment respirator N95/N100 Respirator risk_assessment->respirator Yes to Inhalation gloves Double Nitrile Gloves risk_assessment->gloves Yes to Skin Contact gown Disposable Gown risk_assessment->gown Yes to Skin Contact eye_protection Goggles/Face Shield risk_assessment->eye_protection Yes to Splash

Caption: PPE Selection Workflow based on Hazard Assessment.

Disposal_Decision_Tree cluster_0 Waste Generation cluster_1 Disposal Pathway start Waste from handling 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- waste_type What is the waste type? start->waste_type solid_waste Contaminated PPE, unused solid waste_type->solid_waste Solid liquid_waste Contaminated solutions waste_type->liquid_waste Liquid sharps_waste Contaminated sharps waste_type->sharps_waste Sharps hazardous_container_solid Labelled Hazardous Solid Waste Container solid_waste->hazardous_container_solid hazardous_container_liquid Labelled Hazardous Liquid Waste Container liquid_waste->hazardous_container_liquid hazardous_container_sharps Labelled Hazardous Sharps Container sharps_waste->hazardous_container_sharps

Caption: Decision Tree for Proper Waste Segregation and Disposal.

Conclusion: A Culture of Safety

The responsible handling of 2,4(1H,3H)-Pyrimidinedione, 5-fluorodihydro-6-hydroxy- is a cornerstone of sound scientific practice. By adhering to these guidelines, researchers can mitigate the risks associated with this compound, ensuring their personal safety and the integrity of their work. This protocol should be viewed as a living document, to be reviewed and updated as more specific toxicological data for this compound becomes available.

References

  • Pharmaffiliates. 5-Fluoro-6-hydroxyhydrouracil. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Gloves Chemical Resistance Chart. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • 3M. Respiratory Protection Guidance for Hazardous Drug Handling in Healthcare. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

  • Polovich, M. Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Centers for Disease Control and Prevention. Respirator Selection Guide for the Healthcare Industry. [Link]

  • Ansell. Chemical Resistance Glove Chart. [Link]

  • OHS Insider. What PPE Should Workers Use for Handling Cytotoxic Drugs? [Link]

  • Centers for Disease Control and Prevention. Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • University of Washington Environmental Health & Safety. Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.